1-Ethylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBOTKLCMXPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223595 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
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Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-06-0 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Ethylpyrrolidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpyrrolidine | |
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| Record name | 1-ethylpyrrolidine | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethylpyrrolidine via Reductive Amination
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 1-ethylpyrrolidine, a valuable intermediate and structural motif in medicinal chemistry and materials science. We will delve into the core principles of reductive amination, explore various strategic pathways, and provide detailed, field-proven protocols that emphasize mechanistic understanding, safety, and reproducibility.
Introduction: The Significance of the N-Ethylpyrrolidine Moiety
The N-aryl and N-alkyl substituted pyrrolidine rings are privileged structural fragments found in a vast array of bioactive substances and pharmaceuticals.[1][2] Their prevalence stems from the unique conformational constraints and physicochemical properties they impart to a molecule, often enhancing binding affinity to biological targets, improving pharmacokinetic profiles, and providing a scaffold for further functionalization. This compound, specifically, serves as a crucial building block in the synthesis of various drugs, including intermediates for complex pharmaceutical agents.[3] Reductive amination stands as one of the most efficient and versatile methods for forging the critical C-N bond in these structures, valued for its operational simplicity and high yields.[1][4]
Chapter 1: The Core Principle of Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful one-pot method for converting a carbonyl group (from an aldehyde or ketone) into an amine.[4] The reaction proceeds through two discrete, sequential steps that occur in the same reaction vessel:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Following dehydration, this forms a C=N double bond, known as an imine. In the presence of an acid catalyst, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[5][6]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[6]
The elegance of this process lies in the choice of the reducing agent. An ideal reagent must be mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate imine/iminium ion.[7][8] This selectivity prevents wasteful consumption of the starting material and the reducing agent, leading to cleaner reactions and higher yields of the desired product.[9]
General Mechanism of Reductive Amination
Caption: The two-stage process of one-pot reductive amination.
Chapter 2: Strategic Pathways to this compound
There are several effective strategies for synthesizing this compound using reductive amination, primarily differing in the choice of starting materials.
Strategy A: Direct N-Alkylation of Pyrrolidine
This is arguably the most direct and common laboratory-scale approach. It involves the reaction of pyrrolidine (a secondary amine) with acetaldehyde in the presence of a suitable reducing agent.
The causality here is straightforward: Pyrrolidine acts as the nucleophile, attacking the acetaldehyde carbonyl. The resulting hemiaminal dehydrates to form an intermediate N-ethylidenepyrrolidinium ion, which is then rapidly reduced by a selective hydride agent to yield the target tertiary amine, this compound. The reaction is irreversible due to the nature of the reduction step.[10]
Strategy B: Cyclization from Acyclic Precursors
An alternative strategy, often employed in industrial settings, involves building the pyrrolidine ring itself via a reductive amination cyclization. For instance, a reaction can be designed using 4-hydroxybutyraldehyde as the substrate and ethylamine as the amine source.[11] The initial reaction between the aldehyde group and ethylamine forms an imine. The molecule then undergoes an intramolecular cyclization, followed by reduction, to form the substituted pyrrolidine ring in a one-pot process.
Strategy C: Synthesis from γ-Butyrolactone (GBL)
While not a single-step reductive amination, this common industrial route is highly relevant. γ-Butyrolactone is first reacted with ethylamine under heat and pressure.[12][13] This aminolysis reaction opens the lactone ring to form an intermediate amide, N-ethyl-4-hydroxybutanamide. This amide then undergoes intramolecular cyclization via dehydration to form 1-ethyl-2-pyrrolidinone. The final, critical step is the reduction of the lactam (cyclic amide) carbonyl group to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation, yielding this compound.
Chapter 3: The Reagent Landscape: A Comparative Analysis
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent selectively reduces the C=N bond of the iminium intermediate over the C=O bond of the starting carbonyl compound.[9]
| Reagent | Formula | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity: Mild and sterically hindered, making it highly selective for imines/iminiums over ketones/aldehydes.[14] Safety: Non-toxic byproducts (acetate salts).[9] Convenience: Effective in one-pot procedures without strict pH control.[15] | Moisture Sensitive: Reacts with water and protic solvents like methanol.[9] Higher cost compared to NaBH₄. |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: Mild and effective at slightly acidic pH where iminium formation is favored. Acid Stable: Can be used in acidic conditions.[6] | High Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas if the pH drops too low (<5). Requires careful pH monitoring. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Green Chemistry: Byproduct is typically only water. Cost-Effective: Especially for large-scale industrial processes.[16] | Less Selective: Can reduce other functional groups (e.g., nitro groups, alkenes).[16] Requires specialized high-pressure equipment. Catalyst can be pyrophoric. |
For laboratory-scale synthesis where safety, selectivity, and ease of use are paramount, Sodium Triacetoxyborohydride (STAB) is the superior choice.[9][14] Its mechanism of action is tempered by the electron-withdrawing acetoxy groups, making it a less potent but more precise hydride donor compared to sodium borohydride.[14]
Chapter 4: Detailed Experimental Protocol: N-Alkylation of Pyrrolidine
This section provides a self-validating protocol for the synthesis of this compound from pyrrolidine and acetaldehyde using sodium triacetoxyborohydride.
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Materials & Equipment
-
Pyrrolidine (reagent grade)
-
Acetaldehyde (reagent grade)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Step-by-Step Methodology
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (7.11 g, 100 mmol, 1.0 eq).
-
Dissolve the pyrrolidine in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0°C with stirring.
2. Imine/Iminium Formation:
-
Slowly add acetaldehyde (5.3 g, 120 mmol, 1.2 eq) dropwise to the cooled solution. A slight excess of the aldehyde ensures complete consumption of the starting amine.
-
Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the iminium ion intermediate.
3. Reduction:
-
While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (STAB) (25.4 g, 120 mmol, 1.2 eq) to the reaction mixture in small portions over 20-30 minutes. Causality Note: Portion-wise addition helps control any exotherm and ensures a steady reduction rate.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
4. Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting pyrrolidine.
5. Work-up and Quenching:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Safety Note: This may cause gas evolution. Add slowly.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
6. Extraction and Drying:
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the DCM.
7. Purification:
-
The crude product is a colorless to pale yellow oil. Purify by fractional distillation under atmospheric pressure.
-
Collect the fraction boiling at approximately 104-106°C. This corresponds to pure this compound.[17]
Expected Yield & Characterization
-
Yield: Typical yields for this procedure are in the range of 80-90%.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The molecular weight can be confirmed by mass spectrometry.
Chapter 5: Safety and Handling Precautions
Professional laboratory practice requires adherence to strict safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage.[18] Handle with extreme care.
-
Ethylamine: Extremely flammable gas, harmful if inhaled, and causes serious eye irritation.[19]
-
Acetaldehyde: Highly flammable liquid and vapor. Suspected of causing cancer.
-
Sodium Triacetoxyborohydride: Water-reactive. Upon contact with water or acid, it can release hydrogen gas.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[20][21][22] Waste materials must be disposed of in accordance with local and national regulations.[18]
Conclusion
The synthesis of this compound via reductive amination is a robust and highly efficient transformation central to modern organic and medicinal chemistry. The direct N-alkylation of pyrrolidine using acetaldehyde and sodium triacetoxyborohydride represents a particularly advantageous method for laboratory-scale synthesis due to its high selectivity, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride. By understanding the underlying mechanisms and adhering to rigorous experimental and safety protocols, researchers can reliably produce this valuable chemical building block for applications in drug discovery and beyond.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gctlc.org [gctlc.org]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. tecnoproject.com [tecnoproject.com]
- 20. aksci.com [aksci.com]
- 21. combi-blocks.com [combi-blocks.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-Ethylpyrrolidine
Foreword
For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the fundamental physicochemical properties of a chemical entity is not merely academic—it is the bedrock of innovation. 1-Ethylpyrrolidine, a versatile heterocyclic amine, is a key building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals.[1] Its utility as a solvent and reagent is well-established, making a detailed exploration of its properties essential for its effective and safe application.[1] This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and the experimental rationale required for its proficient use in a laboratory setting.
I. Molecular Identity and Structural Elucidation
The molecular structure of this compound, with the chemical formula C₆H₁₃N, consists of a saturated five-membered pyrrolidine ring N-substituted with an ethyl group.[2][3] This configuration imparts a unique combination of steric and electronic properties that govern its reactivity and physical behavior.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Ethylpyrrolidine
Introduction
1-Ethylpyrrolidine, also known as N-ethylpyrrolidine, is a saturated heterocyclic amine with the molecular formula C₆H₁₃N.[1] As a fundamental structural motif in many biologically active compounds and a versatile synthetic intermediate, its unambiguous characterization is paramount for researchers in medicinal chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[2][3]
This technical guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document provides a field-proven perspective on the causality behind the observed chemical shifts and coupling patterns. It is designed to serve as an authoritative reference for scientists and researchers, enabling confident identification and structural verification.
Molecular Structure and Symmetry Analysis
A foundational understanding of a molecule's structure and symmetry is a prerequisite for accurate NMR spectral interpretation. This compound possesses a simple, yet informative, structure with four distinct electronic environments for both its protons and carbons.
Due to the rapid inversion of the nitrogen atom at room temperature and the flexibility of the five-membered ring, the two protons on any given methylene group (-CH₂-) within the ring are often chemically equivalent, as are the two α-carbons (C2, C5) and the two β-carbons (C3, C4).
Proton Environments (¹H):
-
H-a: Three equivalent protons of the terminal methyl group (-CH₃).
-
H-b: Two equivalent protons of the ethyl methylene group (-NCH₂CH₃).
-
H-c: Four equivalent protons of the two α-methylene groups on the pyrrolidine ring (-NCH₂-).
-
H-d: Four equivalent protons of the two β-methylene groups on the pyrrolidine ring (-CH₂-).
Carbon Environments (¹³C):
-
C-1: One carbon of the terminal methyl group (-CH₃).
-
C-2: One carbon of the ethyl methylene group (-NCH₂CH₃).
-
C-3: Two equivalent α-carbons of the pyrrolidine ring (-NCH₂-).
-
C-4: Two equivalent β-carbons of the pyrrolidine ring (-CH₂-).
This analysis predicts a total of four signals in both the ¹H and the proton-decoupled ¹³C NMR spectra.
Caption: Molecular structure of this compound with unique C and H environments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through three key features: chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).[2]
¹H NMR Data Summary for this compound
(Data compiled from spectral databases and typical values for similar structures. Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a (-CH₃) | ~1.05 | 3H | Triplet (t) | ~7.2 |
| H-d (β-CH₂) | ~1.75 | 4H | Multiplet (m) | - |
| H-c (α-CH₂) | ~2.45 | 4H | Multiplet (m) | - |
| H-b (-NCH₂CH₃) | ~2.55 | 2H | Quartet (q) | ~7.2 |
Expertise & Experience: Interpreting the ¹H Spectrum
-
Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electronic environment of the protons.[2][4]
-
H-b and H-c (~2.55 and ~2.45 ppm): These protons are on carbons directly attached to the electronegative nitrogen atom. This proximity causes a deshielding effect, pulling electron density away from the protons and shifting their signals downfield (to a higher ppm value).[2][3]
-
H-d (~1.75 ppm): These β-protons are further from the nitrogen, experiencing less of its deshielding influence, and thus resonate at a higher field (lower ppm) compared to the α-protons.
-
H-a (~1.05 ppm): The methyl protons are the most shielded, being furthest from the electronegative nitrogen. They appear furthest upfield, which is characteristic of alkyl groups.[3]
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The observed 3:4:4:2 ratio perfectly matches the four distinct proton environments identified in the molecular structure analysis. This serves as a primary validation of the signal assignments.
-
Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks reveals the number of neighboring, non-equivalent protons. This follows the n+1 rule , where 'n' is the number of adjacent protons.[2]
-
H-a (Triplet): The methyl (-CH₃) signal is split by its two neighbors on the ethyl methylene group (n=2). Applying the n+1 rule, the signal appears as a triplet (2+1=3).
-
H-b (Quartet): The ethyl methylene (-NCH₂CH₃) signal is split by the three protons of the adjacent methyl group (n=3), resulting in a quartet (3+1=4). The characteristic quartet-triplet pattern is a definitive indicator of an ethyl group.
-
H-c and H-d (Multiplets): The signals for the pyrrolidine ring protons appear as complex multiplets. This is because the H-c protons are coupled to both the H-d protons and other H-c protons, and likewise for the H-d protons. This complex coupling results in overlapping signals that are not easily resolved into simple patterns.
-
-
Coupling Constant (J): The distance between the sub-peaks in a split signal, measured in Hertz (Hz), is the coupling constant.[5] Critically, coupled protons must have the same J-value. The observation that the triplet for H-a and the quartet for H-b share the same coupling constant (~7.2 Hz) provides unequivocal proof of their connectivity within the ethyl group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule, with each unique carbon environment producing a single peak.[6]
¹³C NMR Data Summary for this compound
(Data compiled from spectral databases. Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-1 (-CH₃) | ~14.5 |
| C-4 (β-C) | ~23.5 |
| C-2 (-NCH₂CH₃) | ~51.0 |
| C-3 (α-C) | ~54.0 |
Expertise & Experience: Interpreting the ¹³C Spectrum
The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, particularly the proximity of electronegative atoms.[6][7]
-
C-3 and C-2 (~54.0 and ~51.0 ppm): These carbons are directly bonded to the nitrogen atom. This direct attachment causes significant deshielding, shifting their signals the furthest downfield.
-
C-4 (~23.5 ppm): The β-carbons are in a typical aliphatic region, shielded from the direct effect of the nitrogen, and thus appear at a much lower chemical shift.
-
C-1 (~14.5 ppm): The methyl carbon is the most shielded carbon, resonating at the furthest upfield position, which is characteristic for a terminal methyl group in an alkyl chain.
The observation of four distinct signals in the ¹³C NMR spectrum provides a self-validating cross-check with the ¹H NMR data and the initial structural analysis, confirming the presence of four unique carbon environments.
Experimental Protocol and Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[8] CDCl₃ is the solvent of choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[8][9]
-
To ensure high spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[8][10][11] This removes any particulate matter that can degrade magnetic field homogeneity.[10]
-
Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[11]
-
-
Data Acquisition:
-
The following are typical parameters for a 400 MHz spectrometer.
-
¹H NMR:
-
¹³C NMR (Proton-Decoupled):
-
Pulse Angle: 30 degrees.[12]
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons can have longer relaxation times, but none are present in this compound.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[14]
-
-
Caption: Standardized workflow for NMR spectral analysis from sample prep to reporting.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect its molecular structure. The ¹H spectrum is defined by a distinctive ethyl group pattern (a quartet and a triplet) and two multiplets corresponding to the pyrrolidine ring protons. The ¹³C spectrum displays four sharp signals, with the carbons adjacent to the nitrogen appearing significantly downfield. By systematically analyzing the chemical shifts, integrations, and coupling patterns, researchers can confidently verify the identity and purity of this compound. The complementary nature of ¹H and ¹³C NMR data, when acquired under robust experimental protocols, provides a self-validating system essential for the rigorous standards of modern chemical research and development.
References
- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-Depth Technical Guide to the FT-IR and Raman Spectroscopic Analysis of 1-Ethylpyrrolidine
Abstract
This technical guide provides a comprehensive framework for the vibrational analysis of 1-Ethylpyrrolidine (also known as N-Ethylpyrrolidine) using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This compound is a tertiary amine with a pyrrolidine ring, making it a valuable building block in organic synthesis. This document offers a detailed examination of the theoretical principles, safety considerations, step-by-step experimental protocols, and in-depth spectral interpretation. By leveraging the complementary nature of FT-IR and Raman spectroscopy, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform robust qualitative and quantitative analysis, ensuring material identity, purity, and consistency.
Introduction to this compound and Vibrational Spectroscopy
Chemical Identity and Significance
This compound (CAS No: 7335-06-0, Molecular Formula: C₆H₁₃N) is a cyclic tertiary amine.[1][2] Its structure consists of a five-membered saturated pyrrolidine ring N-substituted with an ethyl group. This structure imparts specific chemical properties that make it a useful intermediate and building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and efficient analytical methods are paramount for quality control, reaction monitoring, and structural elucidation involving this compound.
The Synergy of FT-IR and Raman Spectroscopy
Vibrational spectroscopy is a powerful, non-destructive technique for probing the molecular structure of a substance.[3] It measures the energy of molecular vibrations, which are unique to the compound's structure, much like a fingerprint.
-
FT-IR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups with strong changes in their dipole moment, such as C-N and C-H bonds.[4][5]
-
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser).[6] The resulting energy shift in the scattered photons provides information about the vibrational modes. Raman is highly sensitive to non-polar, symmetric bonds and vibrations where a change in polarizability occurs.[6]
By using both techniques, a more complete vibrational profile of this compound can be obtained. Bands that are weak or absent in one spectrum are often strong in the other, providing complementary data for a confident identification and structural analysis.[4][7]
Fundamental Principles
FT-IR Spectroscopy: The Dance of Dipole Moments
For a molecule to be IR active, a specific vibrational mode must cause a net change in the molecule's dipole moment. The intensity of an IR absorption band is proportional to the square of this change. In this compound, the stretching and bending of C-H, C-C, and C-N bonds are all IR active and give rise to a characteristic spectrum.
Raman Spectroscopy: Probing Polarizability
A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud.[6] Symmetrical vibrations, such as the "breathing" mode of the pyrrolidine ring, tend to be strong in the Raman spectrum. The C-C backbone and symmetric C-H stretches are also prominent. This makes Raman an excellent tool for studying the carbon skeleton of the molecule.
Health and Safety Precautions
This compound is a hazardous substance that requires careful handling.
-
Hazards : It is a highly flammable liquid and vapor (Flash Point: -22°C). It causes severe skin burns and eye damage.[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1][8] All handling should be performed in a well-ventilated chemical fume hood.[9]
-
Handling : Keep the container tightly closed and away from heat, sparks, and open flames.[9] Grounding and bonding are necessary to prevent static discharge.
-
Emergency Procedures : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[8]
Experimental Methodology
This section outlines validated protocols for acquiring high-quality FT-IR and Raman spectra of neat (undiluted) this compound.
Materials and Instrumentation
-
Sample : this compound (≥97% purity).
-
FT-IR Spectrometer : A benchtop FT-IR spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal. ATR is the ideal sampling technique for liquids as it requires minimal sample preparation and is easy to clean.[10]
-
Raman Spectrometer : A dispersive Raman spectrometer equipped with a 785 nm laser source and a microscope for sample focusing. The 785 nm laser is commonly used to minimize fluorescence from organic samples.
FT-IR Data Acquisition Protocol (ATR)
-
Instrument Preparation : Ensure the spectrometer is purged and stable.
-
Background Collection : Clean the ATR crystal surface with isopropanol and allow it to dry completely. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).
-
Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Data Acquisition : Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Cleaning : Clean the ATR crystal thoroughly with isopropanol and a soft laboratory wipe.
Raman Data Acquisition Protocol
-
Sample Preparation : Place a small amount of this compound into a clear glass vial or NMR tube.
-
Instrument Setup : Place the vial in the spectrometer's sample holder.
-
Focusing : Using the microscope, focus the laser onto the liquid sample, just inside the glass wall to minimize signal from the container.
-
Parameter Optimization : Set the laser power (e.g., 50-100 mW) and integration time (e.g., 5-10 seconds) to achieve a good signal-to-noise ratio without causing sample heating or degradation. Collect 3-5 accumulations to improve the spectrum quality.
-
Data Acquisition : Acquire the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹). The software should automatically perform cosmic ray removal.
Workflow for Vibrational Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Spectral Interpretation and Discussion
The following tables summarize the expected vibrational modes for this compound. Assignments are based on established group frequencies for cyclic amines and alkyl groups.[11][12]
FT-IR Spectrum of this compound
The FT-IR spectrum is dominated by strong absorptions from C-H and C-N vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2965 - 2975 | Strong | Asymmetric C-H stretch (CH₃) |
| 2930 - 2940 | Strong | Asymmetric C-H stretch (CH₂) |
| 2870 - 2880 | Medium | Symmetric C-H stretch (CH₃) |
| 2850 - 2860 | Medium | Symmetric C-H stretch (CH₂) |
| ~2800 | Medium, Broad | C-H stretch (N-CH₂), characteristic of tertiary amines |
| 1450 - 1470 | Medium | C-H scissoring/bending (CH₂) |
| 1375 - 1385 | Medium | Symmetric C-H bending (CH₃) |
| 1150 - 1250 | Strong | C-N Stretch |
| 1000 - 1100 | Medium | C-C Stretch |
Raman Spectrum of this compound
The Raman spectrum provides complementary information, especially regarding the carbon skeleton.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2930 - 2940 | Strong | Asymmetric C-H stretch (CH₂) |
| 2870 - 2880 | Strong | Symmetric C-H stretch (CH₃) |
| 2850 - 2860 | Strong | Symmetric C-H stretch (CH₂) |
| 1440 - 1460 | Medium | C-H scissoring/bending (CH₂) |
| 1300 - 1350 | Weak | CH₂ Wagging/Twisting |
| ~900 | Strong | Ring Breathing Mode (Symmetric) |
| 750 - 850 | Medium | Ring Deformation |
| 400 - 600 | Medium | C-C-N Deformation Modes |
Comparative Analysis
-
C-H Stretching Region (2800-3000 cm⁻¹) : Both techniques show strong signals in this region. However, the characteristic broad tertiary amine C-H stretch around 2800 cm⁻¹ is often more distinct in the FT-IR spectrum.
-
C-N Stretching : The C-N stretching vibration gives a strong band in the FT-IR spectrum due to the large change in dipole moment. This band is typically weaker in the Raman spectrum.
-
Ring Vibrations : The symmetric "breathing" mode of the pyrrolidine ring involves a highly symmetric change in the molecule's volume and polarizability, resulting in a very strong and sharp peak in the Raman spectrum (~900 cm⁻¹). This mode is very weak or absent in the FT-IR spectrum. This is a key example of the complementary nature of the two techniques.
Synergy of FT-IR and Raman Spectroscopy
References
- 1. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Mass spectrometry data for 1-Ethylpyrrolidine characterization
An In-Depth Technical Guide to the Mass Spectrometry Characterization of 1-Ethylpyrrolidine
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric characterization of this compound (C₆H₁₃N), a saturated N-alkylpyrrolidine.[1] As a foundational scaffold in medicinal chemistry and a reagent in organic synthesis, unequivocal identification of this compound is critical. Mass spectrometry offers a powerful analytical tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights for analyzing this compound. We will delve into the two most pertinent ionization techniques: the high-energy, fragment-rich world of Electron Ionization (EI) and the gentle, molecular-ion-preserving technique of Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: Unveiling the Structural Blueprint
Electron Ionization is a classic, robust technique ideal for volatile, thermally stable small molecules like this compound. It is considered a "hard" ionization method because the high energy involved (typically 70 eV) imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, enabling confident structural elucidation and library matching.
Causality in Experimental Design: Why GC-MS is the Standard for EI
Gas Chromatography (GC) is the ideal separation technique to couple with EI-MS for analyzing this compound. The compound's volatility and thermal stability make it perfectly suited for GC, which separates analytes based on their boiling points and interactions with the stationary phase before introducing them to the MS source. This chromatographic separation is crucial in real-world scenarios where this compound might be part of a complex mixture, ensuring that a pure mass spectrum of the target analyte is obtained.
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a self-validating system for the routine analysis of this compound.
Objective: To obtain a reproducible EI mass spectrum of this compound for identification and structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 8850 GC).[3]
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical; it should be high purity and not co-elute with the analyte.
-
GC Separation:
-
Injector: Set to 250 °C with a split ratio of 50:1. A high split ratio prevents column overloading and ensures sharp chromatographic peaks.
-
Column: Use a standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent. This type of column separates compounds primarily by boiling point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes. This initial hold allows for focusing of the analyte at the head of the column.
-
Ramp: Increase temperature at 15 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes to ensure elution of any less volatile components.
-
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures that the resulting spectra are comparable to established libraries like NIST.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200. This range covers the molecular ion and all expected fragments.
-
Data Interpretation: The Fragmentation Fingerprint
The EI mass spectrum of this compound is dominated by fragmentation resulting from the stabilization of the positive charge by the nitrogen atom. The primary fragmentation mechanism is α-cleavage, the breaking of the bond adjacent to the nitrogen atom.
The molecular ion (M⁺•) for this compound (molecular weight 99.17 g/mol ) is observed at m/z 99.[4][5] The most stable and therefore most abundant fragment ion results from the loss of a methyl radical (•CH₃) from the N-ethyl group via α-cleavage. This forms a resonance-stabilized iminium ion at m/z 84, which is typically the base peak.
Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Structure/Formula | Fragmentation Pathway | Relative Intensity |
| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) | Moderate |
| 84 | [C₅H₁₀N]⁺ | M⁺• - •CH₃ | 100% (Base Peak) |
| 70 | [C₄H₈N]⁺ | M⁺• - •C₂H₅ | High |
| 56 | [C₃H₆N]⁺ | Ring opening & loss | Moderate |
| 42 | [C₂H₄N]⁺ | Further fragmentation | Moderate |
Note: Relative intensities are typical and may vary slightly between instruments.
Visualization: EI Fragmentation Pathway
The logical relationship of the key fragments can be visualized as follows:
Caption: Primary EI fragmentation pathways of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: Confirming Molecular Identity
Electrospray Ionization is a "soft" ionization technique that generates ions directly from a liquid solution.[6][7] It is exceptionally useful for polar and thermally fragile molecules. For this compound, a basic amine, ESI in positive ion mode is highly efficient, producing a protonated molecule [M+H]⁺ with minimal to no fragmentation in the source.[8] This makes ESI the superior choice for unambiguous molecular weight confirmation.
Causality in Experimental Design: Why ESI for [M+H]⁺?
The goal of ESI analysis is often different from EI. Instead of generating a fragmentation fingerprint, the primary objective is to confirm the mass of the intact molecule. The ESI process involves creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[9] Because this process imparts very little excess energy to the analyte, the molecule remains intact. For this compound, its basic nitrogen readily accepts a proton from the acidic mobile phase, forming the [M+H]⁺ ion at m/z 100.
Experimental Protocol: Direct Infusion ESI-MS Analysis
For a pure sample, direct infusion is a rapid and effective method. If the sample is in a complex matrix, coupling with Liquid Chromatography (LC) would be necessary.
Objective: To confirm the molecular weight of this compound by observing its protonated molecule.
Instrumentation:
-
Mass Spectrometer with an ESI source.
Methodology:
-
Sample Preparation: Prepare a ~1 µg/mL solution of this compound in a mobile phase of 50:50 Methanol:Water with 0.1% formic acid. The formic acid is essential as a proton source to facilitate the formation of [M+H]⁺ ions.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. A low flow rate ensures efficient desolvation and ionization.
-
Mass Spectrometry Detection (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: +3.5 kV.
-
Desolvation Gas (N₂): Flow rate of 500 L/hr at a temperature of 350 °C.
-
Cone Voltage: 20 V. This low voltage minimizes in-source fragmentation.
-
Scan Range: m/z 50-150.
-
Data Interpretation and Tandem MS (MS/MS)
The resulting ESI mass spectrum will be very simple, showing a dominant peak at m/z 100 , corresponding to the protonated molecule [C₆H₁₃N + H]⁺.
To gain structural information, one must perform tandem mass spectrometry (MS/MS). In this experiment, the [M+H]⁺ ion (m/z 100) is mass-selected, accelerated to induce collisions with an inert gas (like argon), and the resulting fragment ions are mass-analyzed. This process is called Collision-Induced Dissociation (CID).
The fragmentation of the even-electron [M+H]⁺ ion proceeds through different pathways than the odd-electron M⁺• ion from EI. Common fragmentation pathways involve the loss of stable, neutral molecules. For the [M+H]⁺ of this compound, the most probable fragmentation is the loss of ethene (C₂H₄).
Table 2: Key Ions in the ESI-MS/MS Spectrum of this compound Precursor Ion m/z 100
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 100 ([M+H]⁺) | 72 | 28 Da (C₂H₄) | Loss of ethene from the ethyl group |
Visualization: ESI-MS/MS Fragmentation Workflow
This diagram illustrates the logical workflow of an MS/MS experiment.
Caption: Workflow for ESI-MS/MS analysis of this compound.
Conclusion: A Dual-Technique Approach for Complete Characterization
For the comprehensive characterization of this compound, a dual-technique approach leveraging both Electron Ionization and Electrospray Ionization is recommended.
-
GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as a molecular fingerprint, ideal for library matching and definitive structural confirmation. The base peak at m/z 84 is a key diagnostic ion.
-
ESI-MS offers a simple and rapid method for unambiguous molecular weight confirmation via the detection of the protonated molecule [M+H]⁺ at m/z 100. When coupled with MS/MS, it provides controlled fragmentation that can be used to further probe the molecule's structure.
By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and validity of their scientific findings.
References
- 1. hmdb.ca [hmdb.ca]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
The Pyrrolidine Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Activity of Novel 1-Ethylpyrrolidine Derivatives
Abstract
The five-membered nitrogen heterocycle, pyrrolidine, represents one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is crucial for specific and high-affinity interactions with complex biological targets.[2] This guide provides an in-depth technical exploration of novel derivatives built upon the 1-ethylpyrrolidine core, a substructure integral to compounds demonstrating a wide spectrum of pharmacological activities. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives, focusing on their potential as anti-inflammatory, antiarrhythmic, and antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the design and evaluation of next-generation therapeutics.
The Strategic Advantage of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine ring in numerous FDA-approved drugs is not coincidental.[3] As a saturated heterocycle, it offers distinct advantages over flat, aromatic systems which often suffer from metabolic liabilities and promiscuous binding. The key benefits include:
-
Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate lipophilicity, critical parameters for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]
-
Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidine rings allow for precise spatial orientation of functional groups, enabling the exploration of stereospecific interactions with biological targets, which can dramatically improve potency and reduce off-target effects.[1]
-
Vectorial Exit Points: The non-planar structure provides well-defined vectors for substituents, allowing medicinal chemists to probe the pharmacophore space around a biological target with high resolution.
This guide will focus on derivatives featuring the this compound moiety, a substitution that often enhances potency and metabolic stability. We will explore how subtle modifications to this core structure lead to profound changes in biological activity, targeting distinct protein families and signaling pathways.
Key Therapeutic Areas and Mechanisms of Action
Our exploration will center on three primary areas where this compound derivatives have shown significant promise: anti-inflammatory/analgesic effects, antiarrhythmic/antihypertensive action, and antipsychotic potential.
Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant class of pyrrolidine derivatives exhibits potent anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] The therapeutic goal is often to selectively inhibit COX-2, which is primarily upregulated at sites of inflammation, while sparing COX-1, which plays a protective role in the gastric mucosa and platelets.
Recent studies have identified N-substituted pyrrolidine-2,5-dione derivatives as potent and selective COX-2 inhibitors.[6] The mechanism involves blocking the hydrophobic channel of the COX enzyme, preventing arachidonic acid from accessing the active site.
| Compound ID | R-Group (on N-phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 13a | 4-OCH₃ | 23.9 | 4.89 | 4.88 |
| 13b | 4-CH₃ | 18.9 | 1.64 | 11.5 |
| 13c | 4-F | 16.9 | 0.90 | 18.7 |
| 13d | 4-Cl | 12.9 | 1.18 | 10.9 |
| 13e | 4-Br | 30.9 | 0.98 | 31.5 |
| Diclofenac | (Reference) | 15.2 | 10.05 | 1.51 |
Table 1: In Vitro Cyclooxygenase Inhibition Data for a Series of N-substituted Pyrrolidine-2,5-dione Derivatives. Data sourced from Jan et al. (2020).[6]
The data clearly indicate that electron-withdrawing groups at the para-position of the N-phenyl ring, particularly halogens like fluorine and bromine, enhance both potency and selectivity for COX-2. Compound 13e , with a bromo substituent, emerged as the most potent and selective inhibitor in this series.[6]
Antiarrhythmic and Antihypertensive Activity: α₁-Adrenoceptor Blockade
A distinct series of 1-substituted pyrrolidin-2-one derivatives, typically featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, displays strong antiarrhythmic and antihypertensive activities.[7][8] The primary mechanism for this activity is the blockade of α₁-adrenergic receptors (α₁-ARs).[9] These G-protein coupled receptors (GPCRs) mediate the vasoconstrictive and positive inotropic effects of catecholamines like norepinephrine. By antagonizing these receptors, the derivatives induce vasodilation (lowering blood pressure) and modulate cardiac electrophysiology to suppress arrhythmias.
The α₁-AR is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in smooth muscle contraction. This compound derivatives act as antagonists, blocking this initial binding event.
| Compound ID | R-Group (on phenylpiperazine) | Antiarrhythmic Activity (Epinephrine-induced, ED₅₀ mg/kg IV) | α₁-AR Affinity (pKi) |
| 7 | 2-Cl | 2.0 | 7.13 |
| 13 | 2-OC₂H₅ | 1.0 | 6.88 |
| 18 | 4-Cl | > 5.0 | 6.46 |
Table 2: Structure-Activity Relationship for Antiarrhythmic this compound-2-one Derivatives. Data sourced from Kulig et al. (2010).[8]
SAR studies reveal that substitution at the ortho position of the terminal phenyl ring is critical for high α₁-AR affinity and antiarrhythmic potency.[8] An ethoxy group at the ortho position (Compound 13 ) conferred the highest antiarrhythmic activity in an epinephrine-induced arrhythmia model.[8]
Antipsychotic Potential: Dopamine D₂ Receptor Modulation
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine serves as a crucial chiral building block for synthesizing selective dopamine D₂ receptor ligands, which are instrumental in developing antipsychotic medications for conditions like schizophrenia.[10] The D₂ receptor is a Gi/o-coupled GPCR, and its modulation is a cornerstone of antipsychotic therapy. Antagonism of D₂ receptors in the mesolimbic pathway is believed to mediate the therapeutic effects.
The canonical signaling pathway for the D₂ receptor involves coupling to Gi proteins, which inhibit the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). A secondary, non-canonical pathway involves β-arrestin 2 (βArr2), which, upon D₂ receptor activation, can form a complex that dephosphorylates and activates the kinase Akt, leading to the inactivation of glycogen synthase kinase 3 (GSK3). Novel this compound derivatives can be designed to act as antagonists or partial agonists at this receptor, selectively tuning dopaminergic neurotransmission.
Synthesis of Bioactive this compound Derivatives
The synthesis of these derivatives often leverages commercially available chiral precursors to ensure stereochemical purity, a critical factor for biological activity.[8] A common and effective strategy for creating the antiarrhythmic and antihypertensive agents discussed in Section 2.2 involves the N-alkylation of a 1-(aryl)piperazine with a suitable this compound-containing electrophile.
Representative Protocol: Synthesis of 1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one
This protocol describes the synthesis of a potent α₁-adrenoceptor antagonist. The causality behind this experimental design is straightforward: it creates a covalent linkage between the two key pharmacophoric fragments—the arylpiperazine and the 1-ethylpyrrolidin-2-one—via a flexible propyl linker, which has been shown to be optimal for high-affinity binding.
Materials:
-
1-(2-Methoxyphenyl)piperazine
-
1-(3-Chloropropyl)pyrrolidin-2-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and potassium iodide (0.17 g, 1 mmol, as a catalyst).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Addition of Electrophile: Add 1-(3-chloropropyl)pyrrolidin-2-one (1.62 g, 10 mmol) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent.
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Workup - Liquid-Liquid Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 50% up to 100% ethyl acetate) to afford the pure title compound as a viscous oil.
Protocols for Biological Evaluation
The trustworthiness of any biological data hinges on robust, well-controlled, and reproducible assays. The protocols described here are self-validating systems, incorporating necessary controls to ensure data integrity.
In Vitro COX-1/COX-2 Inhibition Screening Assay (Colorimetric)
This protocol is designed to determine the IC₅₀ values of test compounds against COX-1 and COX-2, providing quantitative data on potency and selectivity. It relies on the peroxidase component of the COX enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[11] This includes diluting the assay buffer, heme, enzymes, and substrate to their final working concentrations.
-
Plate Setup (in a 96-well plate):
-
100% Initial Activity (Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of solvent (DMSO).
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the this compound test compound (at various concentrations).
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme (no enzyme).
-
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Reaction Incubation: Quickly mix and incubate for exactly two minutes at 37°C.
-
Detection: Stop the reaction and develop the color by adding the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Data Acquisition: Read the absorbance of the plate using a plate reader at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Correct for background absorbance. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Antiarrhythmic Activity Assay (Barium Chloride-Induced Arrhythmia)
This in vivo model is a standard and highly reproducible method for screening compounds with potential antiarrhythmic activity.[10] Barium chloride (BaCl₂) induces ventricular arrhythmias by inhibiting inwardly rectifying potassium channels, leading to membrane depolarization and increased automaticity.[10]
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week. Anesthetize the rats with an appropriate agent (e.g., pentobarbital, 30 mg/kg, i.p.).[12]
-
ECG Monitoring: Place the anesthetized rat on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for a standard limb lead II electrocardiogram (ECG) recording. Allow the ECG to stabilize for at least 15-20 minutes.
-
Compound Administration (Prophylactic Model): Administer the test this compound derivative or vehicle control intravenously (i.v.) via the tail vein.
-
Arrhythmia Induction: After a set time post-compound administration (e.g., 10 minutes), induce arrhythmia by administering a single i.v. injection of barium chloride (e.g., 20 mg/kg).[3]
-
Data Acquisition: Continuously record the ECG for a predefined period (e.g., 30 minutes) after BaCl₂ administration.
-
Data Analysis: Analyze the ECG recordings to identify the onset and duration of ventricular arrhythmias, including ventricular premature contractions (VPCs), ventricular tachycardia (VT), and ventricular fibrillation (VF). The efficacy of the test compound is determined by its ability to prevent or reduce the duration of these arrhythmic events compared to the vehicle control group. The ED₅₀ (the dose that protects 50% of the animals from arrhythmia) can be calculated.
Conclusion and Future Directions
The this compound core is a validated privileged structure in medicinal chemistry, serving as a foundation for potent and selective modulators of diverse biological targets. The derivatives discussed herein demonstrate significant potential in treating a range of human diseases, from inflammatory conditions to life-threatening cardiac arrhythmias and complex psychiatric disorders. The structure-activity relationships highlighted in this guide underscore the importance of rational design, where subtle stereochemical and substituent modifications can precisely tune pharmacological activity.
Future research should focus on leveraging this versatile scaffold to develop compounds with polypharmacological profiles, simultaneously addressing multiple targets in a complex disease pathway. Furthermore, optimizing the pharmacokinetic and safety profiles of these leads will be paramount for their successful translation into clinical candidates. The detailed synthetic and biological protocols provided serve as a robust starting point for researchers aiming to innovate within this promising chemical space.
References
- 1. [PDF] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antiarrhythmic, and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Barium Chloride induced Ventricular Tachycardia Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. spandidos-publications.com [spandidos-publications.com]
Understanding the reaction mechanism of 1-Ethylpyrrolidine.
An In-Depth Technical Guide to the Reaction Mechanisms of 1-Ethylpyrrolidine
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, our success hinges on a deep, mechanistic understanding of our core building blocks. This compound is more than just a cyclic tertiary amine; it is a versatile scaffold whose reactivity profile enables the construction of complex molecular architectures. This guide moves beyond a superficial catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a foundational, field-proven understanding of why this compound behaves as it does. We will explore the causality behind its reactivity, from the nucleophilic character of its nitrogen atom to the chemistry of its C-H bonds and the conditions under which its stable ring can be strategically opened. The protocols and mechanisms detailed herein are presented not as mere academic exercises, but as robust, self-validating systems intended for practical application.
Core Characteristics of the this compound Scaffold
This compound, with the chemical formula C₆H₁₃N, is a saturated N-heterocycle.[1][2] Its structure consists of a five-membered pyrrolidine ring N-substituted with an ethyl group. This seemingly simple structure imparts a unique combination of steric and electronic properties that govern its chemical behavior.
The nitrogen atom is sp³-hybridized, possessing a lone pair of electrons that is readily available for chemical reactions, making the molecule a potent nucleophile and a typical base, comparable to other dialkyl amines.[3][4] Unlike aromatic systems like pyrrole, the pyrrolidine ring is non-planar and flexible, adopting various envelope and twist conformations. This conformational flexibility can influence the stereochemical outcome of reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [1][5] |
| Molecular Weight | 99.17 g/mol | [1][5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~124-125 °C | |
| Density | ~0.825 g/cm³ | [1] |
| pKa (conjugate acid) | 11.27 | [3] |
| Flash Point | -22 °C (-7.6 °F) | [5] |
| Safety Profile | Highly flammable, corrosive | [1][5][6] |
Foundational Reaction Mechanisms
The reactivity of this compound can be broadly categorized into three primary domains: reactions centered on the nitrogen atom, transformations involving the adjacent α-carbons, and strategic cleavage of the pyrrolidine ring itself.
Reactions at the Nitrogen Center: Nucleophilicity and Basicity
The most fundamental reaction mechanism of this compound involves its nitrogen lone pair acting as a nucleophile or a base.
This is a classic Sₙ2 reaction. The nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide, leading to the formation of a quaternary ammonium salt. This reaction is fundamental for modifying the steric and electronic properties of the molecule or for introducing specific functional groups.
Caption: Sₙ2 mechanism for N-alkylation of this compound.
Causality in Experimental Design:
-
Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are preferred. They solvate the cation effectively but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.[7]
-
Alkylating Agent: The reactivity follows the order I > Br > Cl. The choice of 'R' group is critical; sterically hindered alkyl halides will slow the reaction or favor elimination pathways.
-
Base: For simple quaternization, no base is needed. However, if the alkylating agent has acidic protons, a non-nucleophilic base may be required to prevent side reactions. In cases of alkylating pyrrolidine itself (a secondary amine), a base like K₂CO₃ is essential to deprotonate the intermediate salt, regenerating the neutral nucleophile.[7]
Protocol 1: Synthesis of 1-Ethyl-1-methylpyrrolidinium Iodide
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.0 g, 20.2 mmol) and 20 mL of acetonitrile.
-
Addition: Add methyl iodide (3.15 g, 1.38 mL, 22.2 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. A white precipitate will form.
-
Workup: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield 1-ethyl-1-methylpyrrolidinium iodide as a white crystalline solid. (Note: This is a representative protocol based on standard Sₙ2 alkylation procedures for amines.[7])
Reactions at the α-Carbon: Oxidation Pathways
The C-H bonds on the carbons adjacent (α) to the nitrogen are activated due to the influence of the nitrogen atom. This allows for selective oxidation, a key strategy for functionalization.
Catalytic aerobic oxidation is a green and atom-economical method for this transformation.[8] The mechanism, often catalyzed by metals like gold, likely proceeds through the formation of an iminium ion intermediate. The catalyst facilitates the cleavage of the α-C-H bond, and molecular oxygen acts as the terminal oxidant, regenerating the catalyst and producing water as the only byproduct.[8]
Caption: Simplified pathway for α-oxidation via an iminium ion.
This iminium intermediate is a powerful electrophile and can be trapped by various nucleophiles, or in the presence of water, it hydrolyzes to form a carbonyl group, yielding lactams like 1-ethyl-2-pyrrolidinone.[9]
Ring-Opening Reactions: C-N Bond Cleavage
While the pyrrolidine ring is an unstrained and generally stable five-membered ring, modern synthetic methods have enabled its strategic cleavage.[3][10] This deconstructive functionalization provides access to linear amino compounds that would be difficult to synthesize otherwise.[11]
Cleaving the inert C-N bond requires significant activation.[11]
-
N-Activation: The nitrogen is first activated, often by converting it to an amide (e.g., N-benzoyl) or by coordinating it to a Lewis acid. This weakens the adjacent C-N bond.
-
Cleavage:
-
Reductive Cleavage: Photoredox catalysis can be used to generate a radical anion, which then fragments to break the C-N bond.[11]
-
Oxidative Cleavage: As discussed, formation of an α-oxidized species (like a hemiaminal) can be followed by ring-opening.[10]
-
Silylium-Induced Cleavage: A catalytic system involving a silylium ion and a hydrosilane can induce a β-amino elimination, leading to ring-opening and the formation of an N-silylaminoalkene.[10]
-
Caption: Conceptual workflow for catalytic ring-opening.
These advanced methods highlight the frontier of pyrrolidine chemistry, transforming a stable scaffold into a versatile synthon for linear molecules.[10][11]
Synthesis and Derivatization in Practice
The utility of this compound is often realized through its derivatives, particularly those functionalized at the 2-position. A key intermediate in pharmaceutical synthesis is 2-aminomethyl-1-ethylpyrrolidine.[12][13]
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Source |
| ¹H NMR | Multiplets for ring protons (CH₂), quartet for N-CH₂, triplet for CH₃. | [1] |
| ¹³C NMR | Peaks corresponding to the four distinct carbon environments. | [1] |
| IR | C-H stretching, C-N stretching bands. No N-H band. | [1] |
| MS (GC-MS) | Molecular ion peak (m/z = 99) and characteristic fragmentation pattern. | [1] |
Protocol 2: Electrochemical Reduction to Synthesize 2-Aminomethyl-1-ethylpyrrolidine
This protocol is based on patented industrial methods for the synthesis of a key pharmaceutical intermediate.[12][14]
-
Precursor Synthesis: The starting material, 1-ethyl-2-nitromethylene-pyrrolidine, is typically synthesized from 1-ethyl-2-pyrrolidinone.
-
Electrolytic Cell Setup: An H-type divided electrolytic cell with a copper plate cathode and a platinum or palladium anode is used.[12][14] The chambers are separated by a sintered-glass diaphragm.
-
Electrolyte: The cathode chamber (catholyte) contains an aqueous methanol solution saturated with an electrolyte like ammonium sulfate or sodium carbonate.[14] The anode chamber (anolyte) contains a similar aqueous electrolyte solution.
-
Reaction: The starting material (1-ethyl-2-nitromethylene-pyrrolidine) is added to the catholyte. A controlled current (e.g., 1 ampere) is applied. The reduction occurs at the copper cathode surface under neutral to slightly basic conditions.[12][14]
-
Workup: After the theoretical amount of electricity has been consumed, the catholyte solution is acidified, and methanol is removed under reduced pressure. The remaining aqueous solution is made strongly basic with NaOH and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts are dried over an anhydrous salt (e.g., K₂CO₃), the solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield 2-aminomethyl-1-ethylpyrrolidine.[14]
Causality in Experimental Design:
-
Electrochemical Method: This method avoids the use of high-pressure hydrogen gas and expensive Raney nickel catalysts, which are alternative reduction methods.[14] It offers high yields and selectivity.
-
Copper Cathode: The choice of cathode material is crucial for the efficiency and selectivity of the electrochemical reduction. Copper has been identified as an effective cathode for this specific transformation.[12][14]
-
pH Control: Maintaining a neutral to slightly basic condition is critical. Strongly acidic conditions could lead to unwanted side reactions or decomposition.[14]
Applications in Drug Development and Catalysis
The reaction mechanisms of this compound and its derivatives are directly relevant to their application as:
-
Pharmaceutical Intermediates: The derivative (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a vital chiral building block for synthesizing antipsychotic drugs (e.g., selective dopamine D2 receptor ligands) and antimalarial agents.[13] Its specific stereochemistry is crucial for achieving targeted biological activity.
-
Organocatalysts: The basic nitrogen of the pyrrolidine ring makes it a cornerstone of many organocatalysts, particularly in asymmetric synthesis.[4] While proline is more common, N-alkylated pyrrolidines are used to tune basicity and steric properties.[4]
-
Solvents and Reagents: Due to its ability to dissolve a wide range of organic compounds and its basic nature, this compound can serve as both a solvent and a reagent in organic synthesis.[15]
Conclusion
A thorough understanding of the reaction mechanisms of this compound is indispensable for its effective use in research and development. Its reactivity is a tale of three parts: the predictable nucleophilicity of its nitrogen, the activatable C-H bonds at its α-position, and the latent potential for ring-opening unlocked by modern catalysis. By appreciating the interplay of electronics, sterics, and reaction conditions, scientists can harness this versatile scaffold to construct the complex molecules that drive innovation in medicine and materials.
References
- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-エチルピロリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicology of 1-Ethylpyrrolidine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and toxicological profile of 1-Ethylpyrrolidine (CAS: 7335-06-0). This guide is intended to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as N-Ethylpyrrolidine, is a versatile organic compound used as a solvent and a reagent in various chemical syntheses, including pharmaceutical research and polymer production.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7335-06-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₆H₁₃N | --INVALID-LINK--[3] |
| Molecular Weight | 99.17 g/mol | --INVALID-LINK--[3] |
| Appearance | Colorless to slight yellow liquid | --INVALID-LINK--[1] |
| Boiling Point | 105 °C | --INVALID-LINK--[4] |
| Melting Point | 102-104 °C | --INVALID-LINK--[4] |
| Flash Point | -22 °C (-7.6 °F) | --INVALID-LINK--[2] |
| Density | 0.81 g/cm³ | --INVALID-LINK--[4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are its high flammability and its corrosive nature.[3]
-
Flammable Liquids: Category 2
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
Pictograms:
-
H225: Highly flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements: [3] A comprehensive list of precautionary statements includes but is not limited to:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P403+P235: Store in a well-ventilated place. Keep cool.
Section 3: Safe Handling and Storage
The safe handling and storage of this compound are paramount to preventing accidents and ensuring the well-being of laboratory personnel. The following protocols are based on a hierarchy of controls, prioritizing the most effective measures.
Hierarchy of Controls for Safe Handling
The following diagram illustrates the hierarchy of controls to be applied when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[5]
-
Explosion-Proof Equipment: Due to the high flammability of this compound, all electrical equipment in the vicinity of its use and storage must be explosion-proof. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Item | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[2][6] | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5][7] | Prevents skin contact that can lead to severe burns. |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin exposure.[5][6] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2][5] | Protects the respiratory tract from corrosive vapors. |
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Keep away from ignition sources such as heat, sparks, and open flames.[8] Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Emergency Response Workflow
The following diagram outlines the general workflow for responding to an emergency involving this compound.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[9] Much of the available data is for structurally related compounds, and caution should be exercised in extrapolating these findings.
-
Acute Toxicity: No specific LD50 or LC50 data for this compound is readily available in the searched literature. It is known to be harmful if swallowed or in contact with skin.[8]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3][8]
-
Respiratory or Skin Sensitization: No data available.[9]
-
Germ Cell Mutagenicity: No data available.[9]
-
Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[9]
-
Reproductive Toxicity: No data available.[9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[9]
-
Aspiration Hazard: No data available.[9]
Section 6: Ecotoxicological Information
There is a lack of specific data on the ecotoxicological effects of this compound. It is advised to prevent its release into the environment. Do not let the product enter drains.[8]
Section 7: Disposal Considerations
Disposal of this compound and its contaminated packaging must be in accordance with local, state, and federal regulations. It should be handled as hazardous waste.
References
- 1. Toxicity and biomonitoring of 1-ethyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. epa.gov [epa.gov]
- 4. carlroth.com [carlroth.com]
- 5. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-ETHYLPYRROLIDINE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
The Role of 1-Ethylpyrrolidine in Organic Synthesis: A Guide for Researchers
Introduction: Situating 1-Ethylpyrrolidine in the Catalyst Landscape
For researchers and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern organic synthesis. Its prevalence in natural products, pharmaceuticals, and as a core component of organocatalysts is well-documented.[1][2] Within this family, this compound emerges as a tertiary amine with distinct physical and chemical properties. While not as ubiquitously employed as a primary catalyst in the same vein as proline or its more complex derivatives, this compound serves critical functions, primarily as a potent base catalyst and as a fundamental building block for more intricate molecular architectures.[3]
This guide provides a detailed exploration of the practical applications of this compound in organic synthesis. We will delve into its role in facilitating reactions as a base, its incorporation into more complex catalytic systems, and provide protocols that highlight its utility. Our focus is on the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps, but a framework for rational reaction design.
Core Principles of this compound's Reactivity
The utility of this compound in organic synthesis is primarily dictated by the nucleophilicity and basicity of its tertiary nitrogen atom. The ethyl group provides a degree of steric hindrance and alters the electronic properties compared to unsubstituted pyrrolidine. Understanding these characteristics is key to its effective application.
Application I: this compound as a Base Catalyst in Condensation Reactions
One of the most straightforward applications of this compound is as a base catalyst, particularly in condensation reactions where the removal of a proton is a key step in the reaction mechanism. A classic example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound.
Mechanism of Action in Base-Catalyzed Condensation
In this context, this compound acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final condensed product. The efficiency of this compound in this role is attributed to its sufficient basicity to deprotonate the active methylene compound and its relatively low steric hindrance, allowing for easy access to the reaction center.
Caption: Knoevenagel condensation catalyzed by this compound.
Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol details a representative procedure for the use of this compound as a base catalyst.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (20 mL).
-
To this solution, add this compound (0.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-benzylidenemalononitrile.
Expected Outcome and Data:
| Reactant A | Reactant B | Catalyst Loading | Solvent | Yield |
| Benzaldehyde | Malononitrile | 10 mol% | Ethanol | >90% |
Application II: this compound as a Structural Motif in Advanced Catalysis and Pharmaceuticals
While direct catalytic applications of this compound are somewhat limited, its true significance in modern organic synthesis lies in its role as a versatile structural component. The pyrrolidine ring, substituted with an ethyl group at the nitrogen, is a recurring motif in a variety of more complex and highly effective organocatalysts and pharmaceutically active compounds.
Case Study: Chiral Pyrrolidine-Based Organocatalysts
The development of asymmetric organocatalysis has been heavily influenced by catalysts derived from proline and other chiral pyrrolidines.[2][4] While this compound itself is achiral, it serves as a foundational structure for the synthesis of chiral derivatives that are highly effective in promoting enantioselective transformations. For instance, the introduction of substituents at the 2 and 5 positions of the pyrrolidine ring can create a chiral environment that allows for stereocontrol in reactions such as aldol and Michael additions.
Caption: Synthetic strategy for advanced catalysts from this compound.
Pharmaceutical Relevance: A Core Structural Unit
The this compound moiety is a key pharmacophore in several marketed drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and receptor binding affinity. A notable example is the antipsychotic drug Sulpiride, which contains a 2-(aminomethyl)-1-ethylpyrrolidine fragment.[1] The synthesis of these complex molecules often involves the use of this compound or its derivatives as starting materials.
Comparative Application: The Catalytic Prowess of 1-Formylpyrrolidine
To provide a broader context for the catalytic potential of N-substituted pyrrolidines, it is instructive to consider the applications of a closely related compound: 1-Formylpyrrolidine. Unlike this compound, 1-Formylpyrrolidine has been extensively documented as a potent Lewis base catalyst.[5]
Key Catalytic Applications of 1-Formylpyrrolidine:
-
Amidation and Esterification: In conjunction with activating agents like trichlorotriazine (TCT), 1-Formylpyrrolidine is highly effective for the synthesis of amides and esters from carboxylic acids.[5]
-
Alcohol Dehydroxychlorination: It catalyzes the conversion of alcohols to alkyl chlorides using reagents such as benzoyl chloride.[5]
-
Carbon Monoxide Generation: In a notable application in green chemistry, 1-Formylpyrrolidine is used in the organocatalytic decarbonylation of formic acid to produce carbon monoxide for use in carbonylation reactions.[5]
The catalytic activity of 1-Formylpyrrolidine is attributed to the electron-donating nature of its formamide group, which allows it to activate electrophilic species.[5] This comparison highlights how a subtle change in the N-substituent—from an ethyl group to a formyl group—can dramatically alter the catalytic profile of the pyrrolidine scaffold.
Conclusion and Future Outlook
This compound is a valuable reagent in the arsenal of the synthetic organic chemist. While it may not possess the broad catalytic applicability of more complex pyrrolidine derivatives, its utility as a base catalyst is clear and effective. More significantly, its role as a fundamental structural unit in the design and synthesis of advanced organocatalysts and pharmaceuticals underscores its importance.
Future research may yet uncover novel catalytic applications for this compound, perhaps in combination with transition metals or in the development of new frustrated Lewis pair chemistries. For the practicing researcher, a thorough understanding of its basicity, nucleophilicity, and steric profile will continue to enable its effective use in a variety of synthetic contexts.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Use of 1-Ethylpyrrolidine in Multicomponent Reactions for Accelerated Drug Discovery
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This convergence of three or more starting materials into a single product offers significant advantages in atom economy, time, and resource management, making MCRs invaluable tools in drug discovery and materials science.[2][3] This guide provides an in-depth analysis of 1-ethylpyrrolidine, a cyclic tertiary amine, detailing its strategic application as a basic catalyst in MCRs. We will explore its mechanistic role, provide a validated protocol for its use in the classic Mannich reaction, and discuss its broader utility for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Power of MCRs and the Role of Amine Catalysts
The drive to rapidly generate libraries of diverse, drug-like molecules has positioned MCRs at the forefront of medicinal chemistry.[4][5] Unlike traditional linear synthesis, MCRs allow for the creation of molecular complexity in a convergent fashion, drastically reducing the number of synthetic and purification steps required.[1] The success of many MCRs hinges on the precise control of reactivity, often orchestrated by a catalyst.
Amine catalysts are fundamental to many organic transformations, including MCRs. They can function as nucleophiles, proton shuttles, or, in the case of tertiary amines like this compound, as non-nucleophilic Brønsted bases.[6][7] this compound (C₆H₁₃N) is a heterocyclic tertiary amine characterized by its relatively high boiling point (131 °C), good solubility in organic solvents, and steric hindrance around the nitrogen atom, which minimizes unwanted nucleophilic side reactions. These properties make it an excellent candidate for facilitating reactions that require basic conditions without catalyst interference in the main reaction pathway.
Mechanistic Rationale: this compound as a Basic Catalyst
In the context of MCRs, this compound primarily functions as a Brønsted base to catalyze the formation of key reactive intermediates. Its principal roles include:
-
Iminium Ion Formation: In reactions like the Mannich reaction, a tertiary amine facilitates the condensation of an aldehyde and a secondary amine to form a highly electrophilic iminium ion.[8][9] It achieves this by deprotonating the intermediate hemiaminal, promoting the elimination of water.
-
Enolate/Enol Generation: The catalyst concurrently promotes the formation of a nucleophilic enol or enolate from an enolizable carbonyl compound.[10] This dual activation—creating both the electrophile and the nucleophile in situ—is a hallmark of efficient MCR catalysis.
The pyrrolidine scaffold provides a distinct steric and electronic environment compared to acyclic amines like triethylamine (TEA), which can influence reaction kinetics and, in some cases, stereochemical outcomes.
Below is a diagram illustrating the catalytic cycle of a Mannich reaction facilitated by this compound.
Caption: Catalytic cycle of the Mannich reaction using this compound.
Experimental Protocol: this compound-Catalyzed Mannich Reaction
This protocol provides a reliable method for synthesizing a β-amino ketone, a common structural motif in pharmaceuticals.[10]
Objective: To synthesize 3-(diethylamino)-1-phenylpropan-1-one via a three-component Mannich reaction.
Materials & Equipment:
-
Reagents: Acetophenone, Paraformaldehyde, Diethylamine hydrochloride, this compound, Ethanol (anhydrous), Diethyl ether, Hydrochloric acid (1M), Sodium bicarbonate (saturated solution), Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), standard glassware.
Safety Precautions:
-
This compound is a flammable liquid and causes severe skin burns and eye damage.[11] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]
-
Paraformaldehyde is toxic upon inhalation and ingestion. Avoid creating dust.
-
All manipulations should be performed in a well-ventilated area.[13]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol, 1.0 eq), paraformaldehyde (0.33 g, 11 mmol, 1.1 eq), and diethylamine hydrochloride (1.10 g, 10 mmol, 1.0 eq).
-
Causality Note: Diethylamine hydrochloride serves as a stable source of the secondary amine. The slight excess of the formaldehyde source ensures complete consumption of the limiting reagents.
-
-
Solvent and Catalyst Addition: Add anhydrous ethanol (30 mL) to the flask to dissolve the solids. Add this compound (0.20 g, 2 mmol, 0.2 eq) dropwise to the stirring suspension.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Causality Note: The elevated temperature provides the necessary activation energy to drive the reaction to completion.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 4:1 Hexane:Ethyl Acetate), visualizing with a UV lamp. The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Resuspend the resulting residue in diethyl ether (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with diethyl ether (2 x 25 mL). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Causality Note: The aqueous washes remove any remaining inorganic salts and neutralize the reaction mixture.
-
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. b. If necessary, purify the crude oil via column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-(diethylamino)-1-phenylpropan-1-one.
Data Presentation & Optimization
The efficiency of this compound can be compared to other common bases. The following table presents representative data for the optimization of the described Mannich reaction.
| Entry | Base Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 20 | Ethanol | 4 | 88 |
| 2 | This compound | 10 | Ethanol | 6 | 82 |
| 3 | Triethylamine (TEA) | 20 | Ethanol | 6 | 75 |
| 4 | None | - | Ethanol | 24 | <10 |
| 5 | This compound | 20 | Acetonitrile | 8 | 65 |
Data is illustrative and intended for comparative purposes.
The following workflow diagram summarizes the experimental protocol.
Caption: Experimental workflow for the synthesis of a Mannich base.
Broader Applications & Conclusion
While the Mannich reaction is a prime example, this compound's utility extends to other MCRs requiring a non-nucleophilic base. It can be employed in variations of the Passerini and Ugi reactions, particularly where acidic components need neutralization or where proton transfer steps are rate-limiting.[14][15] Its role in promoting the synthesis of diverse heterocyclic scaffolds, such as pyrrolidines and pyridines, makes it a valuable reagent in programs focused on generating novel, three-dimensional chemical matter for biological screening.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. bdmaee.net [bdmaee.net]
- 7. mdpi.com [mdpi.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
- 15. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
The Versatile Role of 1-Ethylpyrrolidine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of pharmaceutical development, the strategic selection of reagents and building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic compounds, 1-Ethylpyrrolidine and its derivatives have emerged as pivotal intermediates and catalysts, demonstrating remarkable versatility and utility. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, offering detailed application notes and validated protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for constructing complex three-dimensional molecular architectures. This compound, with its ethyl group appendage on the nitrogen atom, offers a unique combination of basicity, nucleophilicity, and steric properties that render it a valuable tool in the synthetic chemist's toolbox.
Core Applications of this compound in Pharmaceutical Synthesis
The applications of this compound in pharmaceutical synthesis can be broadly categorized into three key areas:
-
As a Chiral Building Block: Chiral derivatives of this compound are instrumental in the asymmetric synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is crucial for therapeutic activity.
-
As a Catalyst and Reagent: In its achiral form, this compound functions as an effective base and nucleophilic catalyst in a variety of organic transformations.
-
As a Precursor for API Synthesis: this compound serves as a foundational starting material for the construction of more complex pyrrolidine-containing APIs.
This guide will delve into each of these applications with a focus on practical, field-proven insights and detailed experimental protocols.
Part 1: this compound Derivatives as Chiral Building Blocks in API Synthesis
The stereochemical configuration of a drug molecule is often a critical determinant of its pharmacological activity. The use of chiral building blocks is a powerful strategy to control stereochemistry during synthesis. Chiral aminomethyl derivatives of this compound are particularly valuable in this regard.
Application Note: Synthesis of Substituted Benzamide Antipsychotics (e.g., Remoxipride)
Substituted benzamides represent a significant class of antipsychotic drugs that act as dopamine D2 receptor antagonists.[2][3] The synthesis of these compounds often relies on the coupling of a substituted benzoic acid with a chiral amine. (S)-2-(Aminomethyl)-1-ethylpyrrolidine is a key chiral building block for the synthesis of drugs like Remoxipride.[1][4] The amide bond formation is a critical step, and various coupling methods can be employed.
Reaction Causality: The choice of coupling agent is crucial for achieving high yield and minimizing side reactions. Thionyl chloride is often used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which readily reacts with the primary amine of the pyrrolidine derivative. The use of a base, such as pyridine, is necessary to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of Remoxipride.
Experimental Protocol: Synthesis of (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide (Remoxipride) [1][4]
Materials:
-
3-bromo-2,6-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
(S)-2-(Aminomethyl)-1-ethylpyrrolidine
-
Pyridine
-
Appropriate anhydrous solvents (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-2,6-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir until the reaction is complete (typically 1-2 hours, monitor by TLC or disappearance of starting material).
-
Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve (S)-2-(Aminomethyl)-1-ethylpyrrolidine (1.0 eq) in anhydrous dichloromethane and add pyridine (1.2 eq). Add the solution of the chiral amine to the freshly prepared acyl chloride solution dropwise at 0 °C.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product, Remoxipride.
| Reactant | Molar Eq. |
| 3-bromo-2,6-dimethoxybenzoic acid | 1.0 |
| Thionyl chloride | 1.2 |
| (S)-2-(Aminomethyl)-1-ethylpyrrolidine | 1.0 |
| Pyridine | 1.2 |
Part 2: this compound as a Catalyst and Base
Beyond its role as a structural component, this compound is a versatile tertiary amine base and nucleophilic catalyst. Its moderate steric hindrance and good solubility in common organic solvents make it a practical choice for various transformations.
Application Note: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base. This compound can serve as an effective organocatalyst for this transformation, particularly in the synthesis of coumarin derivatives and other heterocyclic systems.
Reaction Causality: this compound acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final condensed product. The efficiency of this compound in this context is attributed to its optimal basicity to facilitate the initial deprotonation without promoting unwanted side reactions.
Caption: Catalytic cycle of the Knoevenagel condensation using this compound.
Experimental Protocol: Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Materials:
-
Salicylaldehyde derivative
-
Active methylene compound (e.g., ethyl acetoacetate, diethyl malonate)
-
This compound
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the salicylaldehyde derivative (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of this compound (0.1-0.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Reactant | Molar Eq. |
| Salicylaldehyde derivative | 1.0 |
| Active methylene compound | 1.1 |
| This compound | 0.1 - 0.2 |
Part 3: Synthesis of this compound
The availability of high-purity this compound is crucial for its application in pharmaceutical synthesis. One common and scalable method for its preparation is the catalytic hydrogenation of N-ethylpyrrolidone.
Application Note: Catalytic Hydrogenation of N-Ethylpyrrolidone
This method offers a cost-effective and environmentally friendly alternative to reductions using metal hydrides.[5] The reaction involves the reduction of the amide carbonyl group in N-ethylpyrrolidone to a methylene group using molecular hydrogen in the presence of a suitable catalyst.
Reaction Causality: The choice of catalyst is critical for the efficiency of the hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the reduction.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Preparation of this compound from N-Ethylpyrrolidone [5]
Materials:
-
N-Ethylpyrrolidone
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (autoclave)
Procedure:
-
Reactor Charging: In a high-pressure reactor, place N-ethylpyrrolidone (1.0 eq), 10% Pd/C (typically 3-5% by weight of the substrate), and methanol as the solvent.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 MPa).
-
Reaction: Heat the reactor to 140-150 °C with stirring. Maintain a constant hydrogen pressure throughout the reaction. The reaction is typically complete within 6 hours.
-
Workup and Purification: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the Pd/C catalyst. The methanol can be recovered by distillation. The resulting crude this compound is then purified by fractional distillation to yield the final product.
| Reactant/Catalyst | Role |
| N-Ethylpyrrolidone | Substrate |
| 10% Pd/C | Catalyst |
| Methanol | Solvent |
| Hydrogen | Reducing Agent |
Conclusion
This compound and its derivatives are undeniably valuable assets in the synthesis of pharmaceuticals. Their application as chiral building blocks enables the stereoselective synthesis of complex APIs, while the parent compound serves as a practical and efficient base and catalyst for a range of important organic transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this versatile heterocyclic compound in their synthetic endeavors. As the demand for more complex and diverse drug molecules continues to grow, the strategic application of foundational building blocks like this compound will remain a cornerstone of innovation in pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformationally restricted analogues of remoxipride as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Ethylpyrrolidine in Chemical Synthesis
Introduction: Unveiling the Potential of 1-Ethylpyrrolidine
This compound, a cyclic secondary amine, is a versatile and valuable compound in the arsenal of the modern synthetic chemist.[1][2] While often overshadowed by its more common cousin, N-methylpyrrolidone (NMP), this compound offers a unique combination of properties that make it an advantageous solvent and reagent in various chemical transformations.[1] This colorless to pale yellow liquid, characterized by a distinct amine-like odor, is recognized for its ability to dissolve a wide array of organic compounds, making it particularly useful in pharmaceutical research and development as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to explain the causal relationships between its molecular structure and its function in chemical reactions. We will delve into its applications, provide detailed, field-tested protocols, and emphasize the safety and handling procedures necessary for its effective and responsible use.
Physicochemical Properties: A Foundation for Application
The utility of any solvent is fundamentally dictated by its physical and chemical properties. This compound's characteristics make it a suitable medium for a range of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| Appearance | Colorless to slight yellow liquid | [1] |
| Boiling Point | 104 - 106 °C | [1][3] |
| Density | 0.929 g/cm³ | |
| Flash Point | -22 °C (-7.6 °F) | |
| CAS Number | 7335-06-0 | [1] |
Core Applications in Organic Synthesis
This compound's efficacy stems from its nature as a polar aprotic solvent with basic properties. This duality allows it to not only serve as a reaction medium but also to participate as a reagent or catalyst. It is particularly valued in processes requiring high selectivity and efficiency.[1]
Role in Lithiation Reactions
Organolithium reagents are powerful bases essential for creating carbon-carbon bonds through the deprotonation of weakly acidic C-H bonds.[4][5] The choice of solvent is critical, as it must solvate the organolithium species without reacting with it. Protic solvents are incompatible with these strong bases.[6]
Causality: this compound, as an aprotic amine, is a suitable solvent for certain lithiation reactions. Its lone pair of electrons on the nitrogen atom can coordinate with the lithium cation, stabilizing the organolithium reagent in solution. Its lack of acidic protons prevents it from quenching the highly basic reagent. Furthermore, its relatively low freezing point and suitable boiling point allow for reactions to be conducted at the low temperatures typically required to control the reactivity of organolithium species.[7]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and FDA-approved drugs.[2][8] this compound serves as a crucial building block for introducing this valuable moiety.
A prominent example is its use as a precursor for 2-(Aminomethyl)-1-ethylpyrrolidine , an intermediate in the synthesis of various drugs, including the antipsychotic amisulpride.[9][10] The synthesis often involves the transformation of a functional group at the 2-position of the this compound ring.
Utility in Electrochemical Synthesis
Electrochemical methods are gaining traction as a green and efficient alternative to traditional chemical synthesis.[11][12] These reactions often require solvents that can support an electrolyte and remain stable under oxidative or reductive conditions.
Causality: The pyrrolidine scaffold can be modified using electrochemical methods. For instance, the electrochemical alkoxylation of related pyrrolidine derivatives has been demonstrated in flow reactors.[11] While not the solvent itself, derivatives of this compound can be substrates in these reactions. The solvent system in such cases must have low volatility and high solvency, characteristics found in related compounds like N-Ethyl-2-pyrrolidone (NEP).[13] this compound's stability and ability to dissolve supporting electrolytes suggest its potential as a medium for specific electrochemical transformations.[1]
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions grounded in established synthetic methods.
Protocol 1: Electrochemical Synthesis of 2-Aminomethyl-1-ethylpyrrolidine
This protocol is adapted from methodologies described in patent literature for the reductive amination of 1-ethyl-2-nitromethylene pyrrolidine.[9][14] This method offers a high-yield pathway to a key pharmaceutical intermediate.
Workflow Diagram
Caption: Workflow for the electrochemical synthesis of 2-aminomethyl-1-ethylpyrrolidine.
Materials and Reagents:
-
1-ethyl-2-nitromethylene pyrrolidine
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Carbon dioxide (CO₂) gas
-
Electrolytic apparatus with a porous unglazed cylinder, copper plate cathode, and palladium plate anode[14]
-
DC power supply
Step-by-Step Methodology:
-
Cell Assembly: Assemble the electrolytic cell. In the anode chamber (the porous cylinder), add 50 mL of a saturated aqueous sodium carbonate solution. In the cathode chamber, add a mixture of 70 mL of a 2N aqueous sodium carbonate solution and 30 mL of methanol.[14]
-
Pre-electrolysis: Begin stirring the catholyte and anolyte. Start passing a stream of carbon dioxide gas through the catholyte solution.[14]
-
Reactant Addition: Add 1.56 g of 1-ethyl-2-nitromethylene pyrrolidine powder to the cathode chamber.[14]
-
Electrolysis: Apply a constant current of 1 ampere to the cell. Maintain the reaction temperature between 20-23 °C. Continue the electrolysis for 2.5 hours, ensuring continuous stirring and CO₂ bubbling.[14]
-
Work-up: Upon completion, transfer the contents of the cathode chamber to a separatory funnel.
-
Extraction: Extract the aqueous solution three times with 50 mL portions of chloroform.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the chloroform solvent by distillation under reduced pressure to yield the oily product, 2-aminomethyl-1-ethylpyrrolidine. A yield of approximately 95% can be expected.[14]
Safety and Handling
This compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[15] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[16] Use explosion-proof electrical and ventilation equipment.[17] Ensure an eyewash station and safety shower are readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[19]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[18]
-
Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH/MSHA-approved respirator.[18]
-
-
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[16][17] Use only non-sparking tools and take precautionary measures against static discharge.[16][17]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[18]
-
Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[16]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[16]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. vapourtec.com [vapourtec.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 10. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Electrochemical Synthesis of Pyrrolidines - ChemistryViews [chemistryviews.org]
- 13. 1-Ethyl-2-pyrrolidone CAS#: 2687-91-4 [m.chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemos.de [chemos.de]
Application Notes & Protocols: The Pyrrolidine Scaffold in Asymmetric Synthesis
Abstract: The pyrrolidine ring system is a cornerstone of modern asymmetric synthesis, forming the backbone of numerous highly effective chiral ligands and organocatalysts.[1][2][3] This guide moves beyond the foundational, yet catalytically limited, structure of 1-ethylpyrrolidine to explore the sophisticated and highly effective world of functionalized pyrrolidine derivatives. We will delve into the mechanistic principles that govern their stereochemical control and provide detailed, field-proven protocols for their application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of pyrrolidine-based catalysts for the stereoselective synthesis of complex molecules.
The Pyrrolidine Scaffold: From Simple Base to Privileged Catalyst
The inherent chirality and conformational rigidity of the five-membered pyrrolidine ring have made it a "privileged" scaffold in asymmetric catalysis.[1] While simple N-alkylated pyrrolidines like this compound can function as basic activators, they lack the necessary steric and electronic features to create a defined chiral environment. Effective stereocontrol arises from the strategic placement of substituents on the pyrrolidine ring, which project into the transition state of a reaction and favor the formation of one enantiomer over the other.
The true power of this scaffold was unlocked with the discovery that the natural amino acid L-proline can catalyze asymmetric aldol reactions.[2][4][5] This seminal work ushered in the era of organocatalysis, where small, chiral organic molecules can mediate highly enantioselective transformations.[1][2] Modern pyrrolidine-based catalysts are often sophisticated derivatives of proline, designed to enhance reactivity and selectivity.
Key Structural Features for Enantiocontrol:
-
C₂-Symmetry: In many ligands, such as 2,5-disubstituted pyrrolidines, a C₂-axis of symmetry reduces the number of possible transition states, simplifying analysis and often leading to higher enantioselectivity.[1][6]
-
Steric Directing Groups: Bulky substituents, such as aryl or silyl groups, create a sterically demanding pocket that dictates the orientation of incoming substrates. Diarylprolinol silyl ethers are a prime example of this principle.[2][7]
-
Hydrogen Bonding and Secondary Interactions: Functional groups like amides, sulfonamides, or hydroxyls can engage in hydrogen bonding with substrates, further locking in a specific conformation in the transition state.
Core Application: Enamine Catalysis in Asymmetric Synthesis
Many of the most powerful applications of chiral pyrrolidine catalysts operate through an enamine-based mechanism, analogous to the function of Type I aldolase enzymes.[8] This cycle is fundamental to a wide range of α-functionalization reactions of aldehydes and ketones.
Mechanism of Action: The Enamine Catalytic Cycle
The general mechanism involves the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a transient, chiral iminium ion. This ion then deprotonates at the α-position to generate a nucleophilic, chiral enamine intermediate.[4][8]
-
Stereoselective Attack: The enamine, activated and sterically shielded by the catalyst's chiral framework, attacks an electrophile from a specific face (Re or Si). This step establishes the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture, releasing the α-functionalized carbonyl product and regenerating the chiral pyrrolidine catalyst to re-enter the catalytic cycle.[4]
Below is a visualization of this fundamental catalytic cycle.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-Ethylpyrrolidine Derivatives in the Synthesis of Advanced Polymer Materials
Abstract
This comprehensive guide details the synthesis and application of polymers derived from 1-ethylpyrrolidine, focusing on the creation of stimuli-responsive and functional materials. The inherent pH-sensitivity of the this compound moiety makes these polymers exceptional candidates for advanced applications in drug delivery, gene therapy, and catalysis. This document provides an in-depth exploration of monomer synthesis, controlled and free-radical polymerization techniques, and detailed protocols for the characterization and application of these versatile polymers. It is intended for researchers and scientists in polymer chemistry, materials science, and drug development, offering both foundational knowledge and practical, field-tested methodologies.
Introduction: The Significance of the this compound Moiety in Polymer Science
The incorporation of tertiary amine functionalities into polymer structures is a well-established strategy for imparting stimuli-responsive behavior. Among these, the this compound group offers a unique combination of basicity and steric properties, leading to polymers with sharp and tunable pH and temperature responses. Polymers such as poly(N-ethylpyrrolidine methacrylate) (PEPyM) and poly(N-ethyl pyrrolidine methacrylamide) (EPA) are at the forefront of this class of materials. The pyrrolidine ring's tertiary amine has a pKa that allows for protonation/deprotonation in a physiologically relevant pH range, triggering changes in polymer solubility, conformation, and interaction with biological molecules.[1][2] This behavior is the cornerstone of their application in "smart" hydrogels for controlled release and as non-viral vectors for gene delivery, where they facilitate endosomal escape through the "proton sponge" effect.[3][4] Furthermore, immobilizing the pyrrolidine group onto a polymer backbone creates robust, recyclable catalysts for a variety of organic transformations.[5] This guide will provide the necessary protocols to harness the potential of this compound-derived polymers in your research.
Synthesis of Polymerizable Monomers from this compound Precursors
The creation of high-quality polymers begins with the synthesis of high-purity monomers. The most common polymerizable derivatives are methacrylates and methacrylamides functionalized with a this compound group. The general strategy involves the reaction of a this compound precursor bearing a hydroxyl or primary amine group with a methacrylic acid derivative.
Synthesis of 2-(1-Ethylpyrrolidin-2-yl)ethyl Methacrylate
This protocol describes the synthesis of a methacrylate monomer from 2-(1-ethylpyrrolidin-2-yl)ethanol. The reaction is an esterification using methacryloyl chloride.
-
Rationale: The hydroxyl group on the precursor undergoes nucleophilic acyl substitution with the highly reactive methacryloyl chloride. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct, preventing protonation of the tertiary amine and promoting the reaction. The use of an inhibitor like hydroquinone is crucial to prevent premature polymerization of the monomer during synthesis and purification.[6][7]
Protocol: Monomer Synthesis via Esterification
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(1-ethylpyrrolidin-2-yl)ethanol (1 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM). Add a catalytic amount of hydroquinone.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.1 equiv.), dissolved in anhydrous DCM, dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure monomer.
Diagram: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of a this compound-based methacrylate monomer.
Polymerization Methodologies
The choice of polymerization technique dictates the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the final polymer. Both free-radical and controlled radical polymerization methods are applicable to these monomers.
Conventional Free-Radical Polymerization (FRP)
FRP is a robust and straightforward method for producing high molecular weight polymers. It is particularly suitable for applications where precise control over polymer architecture is not critical, such as in the synthesis of crosslinked hydrogels.
-
Rationale: A thermal initiator, such as Azobisisobutyronitrile (AIBN), is used to generate free radicals which initiate polymerization. The reaction proceeds via chain propagation until terminated by coupling or disproportionation. This process typically yields polymers with a broad molecular weight distribution (Đ > 1.5).[1]
Protocol: Free-Radical Polymerization in Solution
-
Preparation: In a Schlenk flask, dissolve the synthesized monomer (e.g., 2-(1-ethylpyrrolidin-2-yl)ethyl methacrylate) and AIBN (initiator, typically 1 mol% relative to the monomer) in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.3), and well-defined end-groups, enabling the creation of block copolymers and other complex architectures.
-
Rationale: ATRP establishes a dynamic equilibrium between active (propagating) radical species and dormant species (alkyl halides), mediated by a transition metal complex (e.g., Cu(I)/Ligand).[2][5] The low concentration of active radicals minimizes termination reactions. The tertiary amine on the monomer can act as a ligand for the copper catalyst, which must be considered when choosing the external ligand (e.g., Me₆TREN is often used for such monomers).[8]
Protocol: ATRP of 2-(1-Ethylpyrrolidin-2-yl)ethyl Methacrylate
-
Catalyst Complex Formation: In a Schlenk flask, add Cu(I)Br (1 equiv. relative to initiator) and the ligand (e.g., Me₆TREN, 1 equiv.). Add the solvent (e.g., a mixture of isopropanol and water) and stir under nitrogen until a homogeneous catalyst solution is formed.
-
Reaction Mixture: In a separate Schlenk flask, add the monomer and the initiator (e.g., ethyl α-bromoisobutyrate, 1 equiv.). Degas this mixture with three freeze-pump-thaw cycles.
-
Initiation: Using a nitrogen-purged syringe, transfer the catalyst solution to the monomer/initiator mixture.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 40 °C) and stir. Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and Đ).
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction by exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.
Diagram: Polymerization Mechanisms
Caption: Comparison of Free-Radical and Controlled (ATRP) Polymerization pathways.
Properties and Characterization
Polymers derived from this compound exhibit distinct properties stemming from the tertiary amine group.
| Property | Typical Value / Behavior | Significance | Reference |
| pH-Responsiveness | pKa of protonated amine influences solubility | Polymer is soluble at low pH (protonated) and collapses/precipitates at high pH (neutral). | [9] |
| Thermo-Responsiveness | Exhibits a Lower Critical Solution Temperature (LCST) | Polymer is soluble below the LCST and phase-separates above it. This is often coupled with pH. | [2] |
| Biocompatibility | Generally low cytotoxicity | Essential for applications in drug and gene delivery. | [10] |
| Gene Condensation | Forms polyplexes with nucleic acids via electrostatic interactions | The cationic nature at physiological pH allows for compaction of DNA/RNA for cellular delivery. | [1] |
Applications and Protocols
Application: pH-Responsive Hydrogels for Controlled Release
Crosslinked networks of these polymers can form hydrogels that swell and shrink in response to pH changes, allowing for the controlled release of encapsulated molecules.
Protocol: Hydrogel Formation and Swelling Study
-
Preparation of Crosslinking Solution: Dissolve the synthesized polymer (e.g., poly[2-(1-ethylpyrrolidin-2-yl)ethyl methacrylate]) and a crosslinker (e.g., N,N'-methylenebisacrylamide, 2-5 mol%) in a suitable solvent (e.g., DMF). Add a photoinitiator if using UV curing, or a thermal initiator for thermal curing.
-
Curing:
-
UV Curing: Cast the solution into a mold and expose it to UV light (365 nm) for a specified time until a solid gel is formed.
-
Thermal Curing: Heat the solution in a mold at an appropriate temperature (e.g., 70 °C) for several hours.
-
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove any unreacted components.
-
Drying: Lyophilize the purified hydrogel to obtain a dry xerogel.
-
Swelling Study:
-
Pre-weigh the dry xerogel (Wd).
-
Immerse the xerogel in buffer solutions of varying pH (e.g., pH 2, 7.4, 10).[11]
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[12][13]
-
Continue until the weight becomes constant (equilibrium swelling).
-
Application: Polyplex Formation for Gene Delivery
The cationic nature of these polymers at physiological pH allows them to condense anionic plasmid DNA (pDNA) or mRNA into nanoparticles (polyplexes) suitable for cellular uptake.
Protocol: Polyplex Formation and Characterization
-
Stock Solutions: Prepare a stock solution of the polymer (e.g., EPA-based copolymer) in a nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4). Prepare a stock solution of pDNA in the same buffer.
-
Polyplex Formation:
-
Calculate the required volumes of polymer and pDNA solutions to achieve various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).
-
To a fixed amount of pDNA solution, add the calculated volume of polymer solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Characterization:
-
Gel Retardation Assay: Run the polyplex solutions on an agarose gel. Complete condensation of pDNA is indicated by the absence of DNA migration from the loading well.[14]
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the polyplexes using Dynamic Light Scattering (DLS) and a zeta potential analyzer. Ideal sizes for cellular uptake are typically in the range of 100-250 nm with a positive zeta potential.[10]
-
-
Transfection Study:
-
Culture a suitable cell line (e.g., 3T3 fibroblasts) in a multi-well plate.
-
Replace the cell culture medium with a serum-free medium.
-
Add the polyplex solutions to the cells and incubate for 4-6 hours.
-
Replace the medium with a complete (serum-containing) medium and incubate for another 24-48 hours.
-
Assay for the expression of the reporter gene (e.g., luciferase, GFP) to determine transfection efficiency.[10][15]
-
Conclusion
Polymers derived from this compound represent a versatile and powerful platform for the development of advanced materials. Their inherent stimuli-responsiveness, coupled with the ability to tailor their architecture through controlled polymerization techniques, opens up a vast design space for researchers. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these materials, empowering scientists to explore their full potential in fields ranging from regenerative medicine to green catalysis.
References
- 1. Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. End functionalized polymeric system derived from pyrrolidine provide high transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matec-conferences.org [matec-conferences.org]
- 12. longdom.org [longdom.org]
- 13. longdom.org [longdom.org]
- 14. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transfection efficiency and transgene expression kinetics of mRNA delivered in naked and nanoparticle format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: 1-Ethylpyrrolidine Catalyzed Aldol Condensation
Abstract
The aldol condensation stands as a cornerstone of carbon-carbon bond formation in synthetic chemistry, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals.[1] The advent of organocatalysis has revolutionized this transformation, offering a greener, metal-free alternative to traditional methods.[2] Within this field, secondary amines, particularly pyrrolidine derivatives, have emerged as exceptionally effective catalysts.[3] This guide provides an in-depth exploration of aldol condensation reactions catalyzed by 1-ethylpyrrolidine. We delve into the underlying enamine catalytic mechanism, detail critical parameters for reaction optimization, and provide a robust, step-by-step protocol for researchers. This document is intended to serve as a practical resource for scientists in academic and industrial settings, particularly those in drug development, to effectively implement this versatile and efficient catalytic system.
Introduction: The Power of Amine-Catalyzed C-C Bond Formation
For decades, the construction of β-hydroxy carbonyl moieties via the aldol reaction relied heavily on strong acids or bases, or metal-based catalysts.[1] While effective, these methods often suffer from drawbacks such as harsh reaction conditions, lack of selectivity, and metal contamination of the final product. The rise of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, presented a paradigm shift.[2] This approach uses small, chiral organic molecules to catalyze chemical transformations, mimicking the efficiency and selectivity of natural enzymes.[2]
Proline, a naturally occurring amino acid, was a pioneering catalyst in this domain, demonstrating that a simple secondary amine could facilitate aldol reactions with remarkable control.[4][5] The catalytic prowess of the pyrrolidine scaffold lies in its ability to reversibly react with a carbonyl donor (a ketone or aldehyde) to form a highly nucleophilic enamine intermediate.[6] This enamine then attacks a carbonyl acceptor, driving the C-C bond formation. This compound, a simple and cost-effective derivative, operates on this same fundamental principle, serving as an efficient and reliable catalyst for direct aldol reactions.[7] Its application is particularly noted for its simplicity, mild reaction conditions, and high yields, often in environmentally benign solvents like water.
The Catalytic Cycle: An Enamine-Mediated Pathway
The catalytic activity of this compound hinges on the formation of an enamine, which acts as an enolate equivalent but with enhanced reactivity and selectivity.[6] The reaction proceeds through a well-defined catalytic cycle, ensuring that the amine catalyst is regenerated at the end of each transformation.
The cycle can be broken down into four key stages:
-
Enamine Formation: The secondary amine, this compound, condenses with a ketone (the aldol donor) to form an enamine intermediate, releasing a molecule of water. This step transforms the weakly nucleophilic ketone into a much more potent carbon nucleophile.
-
Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of an aldehyde (the aldol acceptor). This crucial C-C bond-forming step results in the formation of an iminium ion intermediate.
-
Hydrolysis: The iminium ion is subsequently hydrolyzed by water, which was produced during the initial enamine formation.
-
Product Release & Catalyst Regeneration: Hydrolysis cleaves the C-N bond, releasing the β-hydroxy ketone (the aldol product) and regenerating the this compound catalyst, allowing it to enter a new cycle.[6]
Optimizing the Reaction: Key Parameters and Considerations
Achieving high yields and selectivity in this compound catalyzed aldol reactions requires careful consideration of several experimental variables.
| Parameter | Recommendation | Rationale & Field Insights |
| Catalyst Loading | 10–30 mol% | A catalytic amount is sufficient. Loadings around 10 mol% are often effective for reactive substrates. For less reactive ketones or to accelerate the reaction, increasing the loading to 30 mol% can be beneficial. |
| Solvent | Water, DMSO, or neat | Water is an excellent "green" solvent choice and can accelerate the reaction due to hydrophobic effects. For substrates with poor water solubility, DMSO is a suitable alternative. Some reactions can also be performed under solvent-free (neat) conditions. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.[8] |
| Substrate Scope | Aromatic Aldehydes & Cyclic/Acyclic Ketones | The reaction is robust for a wide range of aromatic aldehydes and cyclic ketones like cyclohexanone. For unsymmetrical ketones, the reaction often shows high regioselectivity, with the enamine forming at the less substituted α-carbon. |
| Reaction Time | 20 min – 2 hours | Reaction times are typically short, ranging from 20 to 65 minutes for many substrates. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the direct aldol reaction between an aromatic aldehyde and a ketone, using this compound as the catalyst in water.
4.1. Materials and Reagents
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
This compound (Catalyst)
-
Deionized Water (Solvent)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and the ketone (10.0 mmol, 10.0 equiv). Add deionized water (2-3 mL).
-
Scientist's Note: Using an excess of the ketone component is common and helps to drive the reaction towards the desired cross-aldol product, minimizing self-condensation of the aldehyde.
-
-
Catalyst Addition: While stirring the mixture vigorously, add this compound (0.2 mmol, 20 mol%) to the flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Workup - Quenching: Upon completion, cease stirring and quench the reaction by adding 25 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Scientist's Note: Quenching with a mild acid like NH₄Cl protonates the catalyst and any remaining enolates, stopping the reaction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (2 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash them with water (2 x 50 mL) to remove any residual water-soluble components. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure aldol product. The diastereoselectivity of the product can be determined by ¹H NMR analysis of the crude product.
Conclusion
This compound serves as a simple, yet highly effective organocatalyst for aldol condensation reactions. Its ability to operate through an enamine-based mechanism provides a reliable method for C-C bond formation under mild, often environmentally friendly conditions. This guide provides the foundational knowledge and a practical, field-tested protocol for researchers to leverage this powerful catalytic system. The operational simplicity, short reaction times, and high yields make it an attractive tool for synthetic chemists in both academic and industrial laboratories, contributing to the development of efficient and sustainable synthetic routes.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions | MDPI [mdpi.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of 1-Ethylpyrrolidine in Sonogashira Coupling Reactions: A Detailed Guide for Researchers
In the intricate world of organic synthesis, the Sonogashira coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Central to the success of this transformation is the choice of base, a component that plays a multifaceted and critical role in the catalytic cycle.[3] Among the various bases employed, 1-Ethylpyrrolidine, a cyclic tertiary amine, has emerged as a noteworthy option. This guide provides an in-depth exploration of the function of this compound in Sonogashira coupling reactions, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
The Multifaceted Role of the Base in Sonogashira Coupling
Before delving into the specifics of this compound, it is crucial to understand the fundamental roles of the base in the Sonogashira reaction. The base is not merely a passive acid scavenger; it actively participates in key steps of the catalytic cycle. Its primary functions include:
-
Deprotonation of the Terminal Alkyne: The reaction initiates with the deprotonation of the terminal alkyne to form a reactive acetylide species.[4] This is arguably the most critical role of the base.
-
Formation of the Copper(I) Acetylide: In the classic Sonogashira mechanism, the amine base facilitates the reaction between the terminal alkyne and the copper(I) salt (e.g., CuI) to generate a copper(I) acetylide intermediate.[1][5] This intermediate is a key player in the transmetalation step with the palladium complex.
-
Neutralization of Hydrogen Halide: The coupling reaction generates a hydrogen halide (HX) as a byproduct. The base neutralizes this acid, preventing side reactions and catalyst deactivation.[3]
-
Influence on Catalyst Activity: The nature of the amine can influence the coordination sphere of the palladium catalyst, potentially affecting its reactivity and stability.[6]
This compound: Properties and Advantages in Sonogashira Coupling
This compound, also known as N-Ethylpyrrolidine, is a cyclic aliphatic amine with the molecular formula C6H13N.[7][8] Its properties make it a suitable base for Sonogashira reactions.
| Property | Value | Reference |
| Molecular Formula | C6H13N | [7] |
| Molecular Weight | 99.17 g/mol | [9] |
| Boiling Point | 105 °C | [8] |
| pKa of Conjugate Acid | 10.43 | [7][10] |
The relatively high pKa of its conjugate acid (10.43) indicates that this compound is a sufficiently strong base to effectively deprotonate terminal alkynes.[7][10] This basicity is a key factor in its efficacy in the Sonogashira coupling.
Key Advantages:
-
Effective Deprotonation: Its basicity ensures efficient generation of the acetylide nucleophile, a prerequisite for the coupling reaction.
-
Good Solubility: this compound is soluble in common organic solvents used for Sonogashira reactions, such as THF, DMF, and toluene, ensuring a homogeneous reaction mixture.
-
Liquid State at Room Temperature: Being a liquid at room temperature simplifies handling and dispensing compared to solid bases.[8]
Mechanistic Insights: The Role of this compound in the Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. This compound plays a pivotal role in the copper cycle and influences the overall efficiency of the reaction.
The Copper Cycle: Activation of the Alkyne
The primary function of this compound occurs within the copper cycle.
Caption: The Copper Cycle in Sonogashira Coupling.
-
Coordination and Acidification: It is proposed that the copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.[5]
-
Deprotonation: this compound then acts as a base to deprotonate the terminal alkyne, forming the crucial copper(I) acetylide intermediate.[4]
-
Salt Formation: The protonated this compound forms an ammonium salt with the halide from the copper salt.
The Palladium Cycle: The Cross-Coupling Step
The copper acetylide generated in the copper cycle then enters the palladium cycle.
Caption: The Palladium Cycle in Sonogashira Coupling.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[11]
-
Transmetalation: The copper acetylide transfers its acetylide group to the palladium center, displacing the halide.[11] This is a critical step where the two coupling partners are brought together on the palladium catalyst.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, the disubstituted alkyne, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Application Notes and Protocols
The following protocols provide a general framework for utilizing this compound in Sonogashira coupling reactions. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) is often necessary for specific substrates.
General Protocol for a Standard Sonogashira Coupling
This protocol is suitable for the coupling of a variety of aryl iodides and bromides with terminal alkynes.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
This compound (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, Toluene, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by this compound.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Free Sonogashira Coupling
In some cases, the use of a copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[12] Copper-free Sonogashira protocols have been developed to circumvent this issue. In these systems, the amine base plays an even more direct role in the activation of the alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos, 2-10 mol%)
-
This compound (3.0-5.0 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous solvent and this compound.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to a higher temperature (often 80-120 °C) and monitor its progress.
-
Work-up and purification are performed as described in the standard protocol.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh catalyst, increase the amount of this compound, increase the reaction temperature. |
| Alkyne Homocoupling (Glaser product) | Presence of oxygen with copper catalyst. | Ensure a strictly inert atmosphere; consider a copper-free protocol. |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Use anhydrous solvents and reagents; ensure the inert atmosphere is dry. |
| Complex Reaction Mixture | Side reactions due to high temperature or prolonged reaction time. | Optimize reaction temperature and time; monitor the reaction closely. |
Conclusion
This compound serves as an effective and practical base for Sonogashira coupling reactions. Its appropriate basicity enables the crucial deprotonation of terminal alkynes, facilitating the formation of the key acetylide intermediate. While it functions well in traditional copper-co-catalyzed systems, its role becomes even more critical in copper-free variations. By understanding the mechanistic role of this compound and following well-defined protocols, researchers can harness the full potential of the Sonogashira coupling for the efficient synthesis of a diverse range of valuable organic molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. N-ETHYLPYRROLIDINE | 7335-06-0 [chemicalbook.com]
- 9. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield in 1-Ethylpyrrolidine Mediated Synthesis
Welcome to the technical support center for optimizing syntheses involving 1-ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound as a reagent, catalyst, or building block. Here, we address common challenges encountered in the laboratory, providing in-depth, evidence-based solutions to enhance reaction efficiency, yield, and purity.
Introduction to this compound in Synthesis
This compound is a versatile cyclic tertiary amine widely employed in organic synthesis. Its utility stems from its properties as a non-nucleophilic base, a polar aprotic solvent, and a key structural motif in numerous pharmaceutically active compounds.[1][2][3] The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and N-substituted derivatives like this compound are crucial for developing a range of therapeutics, from antipsychotics to antihistamines.[1][4][5] However, like any reagent, its successful application requires a nuanced understanding of reaction parameters to mitigate side reactions and maximize product yield. This guide provides a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Issue 1: Low or No Desired Product Yield
Question: My reaction using this compound as a base/catalyst is resulting in a low yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yield is a multifaceted problem that can originate from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is critical.
Potential Causes & Solutions:
-
Moisture Contamination: this compound is hygroscopic, and the presence of water can interfere with many sensitive reactions, such as those involving organometallics or strong bases. Water can quench reagents, deactivate catalysts, or promote hydrolysis of intermediates.[6][7]
-
Suboptimal Temperature: The thermal profile of a reaction is crucial. Some reactions require elevated temperatures to overcome activation energy barriers, while others need cooling to prevent decomposition of thermally sensitive intermediates or to improve selectivity.[6][10]
-
Solution: Conduct a temperature screening experiment. Start with literature-reported values and then systematically vary the temperature. For instance, in the synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine, maintaining the temperature between 0°C and 10°C is critical for high yields.[10]
-
-
Incorrect Stoichiometry: The molar ratios of reactants, catalysts, and bases are fundamental to reaction outcomes. An incorrect ratio can lead to incomplete conversion or the formation of side products.[10][11]
-
Solution: Carefully calculate and precisely measure all reagents. Re-evaluate the stoichiometry; for some reactions, a slight excess of one reagent may be beneficial. For example, a 1:1.1:2.6:1.2 ratio of starting material to activating agent, base, and nitromethane is optimal for a specific pyrrolidine synthesis.[10]
-
-
Catalyst Inefficiency or Poisoning: If this compound is used in conjunction with a metal catalyst, the catalyst's activity is paramount. Impurities in the starting materials or solvents, such as sulfur or other amines, can act as catalyst poisons.[9]
-
Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, purify the starting materials. Consider screening different catalysts or ligands to find a more robust system for your specific transformation.[9]
-
Experimental Protocol: Optimizing Reaction Temperature
-
Setup: Prepare three identical reactions in parallel, each in oven-dried glassware under an inert atmosphere.
-
Temperature Variation:
-
Reaction A: Run at the literature-reported temperature.
-
Reaction B: Run at 10°C below the literature temperature.
-
Reaction C: Run at 10°C above the literature temperature.
-
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Analysis: Compare the product formation and impurity profile across the different temperatures to identify the optimal condition.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant quantities of impurities, making purification difficult. How can I suppress these side reactions?
Answer: The formation of side products is often a result of competing reaction pathways. Identifying the structure of the main byproducts can provide valuable clues for optimizing selectivity.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: In reactions where this compound acts as a nucleophile or when alkylating a pyrrolidine derivative, over-alkylation can occur, leading to quaternary ammonium salts.[11]
-
Mitigation:
-
Control Stoichiometry: Use a limiting amount of the alkylating agent or a large excess of the amine.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration.[11]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.
-
-
-
Elimination Reactions: As a base, this compound can promote elimination reactions, especially with substrates bearing good leaving groups.
-
Mitigation:
-
Use a More Hindered Base: If the basicity of this compound is the issue, consider switching to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Optimize Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
-
-
Ring-Opening or Decomposition: The pyrrolidine ring is generally stable, but under harsh acidic or oxidative conditions, it can undergo degradation.[7]
Data Presentation: Solvent Effects on a Hypothetical Reaction
| Solvent | Dielectric Constant | Polarity | Observed Yield (%) | Byproduct Profile |
| Dichloromethane | 9.1 | Polar Aprotic | 65 | 10% Elimination Product |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 75 | 5% Elimination Product |
| Toluene | 2.4 | Non-polar | 40 | Minimal Side Products |
| Acetonitrile | 37.5 | Polar Aprotic | 55 | 15% Over-alkylation |
This table illustrates how solvent choice can significantly impact both yield and selectivity. A less polar aprotic solvent like THF may offer a better balance for this hypothetical reaction.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my target compound, but I am struggling to remove unreacted this compound and other polar impurities during workup and purification. What are the best strategies?
Answer: Effective purification is key to obtaining a high-purity final product. The basic nature of this compound can be leveraged for its removal.
Purification Strategies:
-
Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the this compound, forming a water-soluble salt that partitions into the aqueous phase.[6]
-
Caution: Ensure your desired product is stable to acidic conditions.[8]
-
-
Chromatography:
-
Silica Gel Chromatography: this compound and other amines can streak on silica gel. To improve separation, consider adding a small amount of a volatile base, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica.
-
Alumina Chromatography: For highly acid-sensitive compounds, basic or neutral alumina can be a better alternative to silica gel.
-
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: ~106-108°C), distillation under reduced pressure can be an effective purification method.[12]
-
Scavenger Resins: For flow chemistry or to simplify workup, scavenger resins can be employed. These are solid-supported reagents designed to react with and remove specific types of impurities. An isocyanate or sulfonic acid-based resin can effectively sequester excess amines.[13]
Visualization: Purification Workflow
Caption: A typical workflow for the purification of a product from a this compound mediated reaction.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a solvent? A1: Yes, this compound is a polar aprotic solvent. However, its use as a primary solvent is less common than compounds like N-methyl-2-pyrrolidone (NMP) or 1-ethyl-2-pyrrolidinone (NEP).[14] Its basicity may interfere with certain reactions, but it can be an effective solvent for specific applications where both its solvating properties and basicity are beneficial.
Q2: How should I store this compound? A2: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and oxidation. It is also flammable and should be kept away from ignition sources in a cool, dry, and well-ventilated area.
Q3: My reaction involves a chiral center. Can this compound affect the stereoselectivity? A3: As an achiral base, this compound itself will not induce stereoselectivity. However, it can influence the diastereoselectivity of a reaction by affecting the transition state energies. If high stereoselectivity is required, the use of a chiral catalyst or auxiliary is necessary.[9][15] The choice of base can sometimes impact the performance of the chiral catalyst, so optimization may be required.
Q4: Are there greener alternatives to using this compound as a base or solvent? A4: The search for greener alternatives is ongoing in chemical synthesis. Depending on the reaction, options might include:
-
Bases: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often considered greener alternatives. For non-nucleophilic applications, sterically hindered amines or even certain ionic liquids can be explored.
-
Solvents: If used as a solvent, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered, though the reaction would need to be re-optimized.
Conclusion
Optimizing reactions involving this compound requires a systematic and logical approach. By carefully controlling key parameters such as moisture, temperature, and stoichiometry, and by selecting appropriate workup and purification strategies, researchers can significantly improve reaction yields and product purity. This guide serves as a foundational resource for troubleshooting common issues and unlocking the full potential of this compound in your synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. This compound-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 1-Ethylpyrrolidine - Troubleshooting and Side Product Mitigation
Welcome to the Technical Support Center for the synthesis of 1-Ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this important heterocyclic compound. This compound is a valuable building block in the pharmaceutical industry, and its purity is paramount for downstream applications.[1] This resource provides in-depth troubleshooting advice and practical, field-proven protocols to help you optimize your synthetic routes and minimize impurities.
Section 1: Reductive Amination of Aldehydes and Ketones
Reductive amination is a versatile and widely used method for the synthesis of amines.[2][3] In the context of this compound synthesis, this typically involves the reaction of a suitable precursor like γ-butyrolactone or 1,4-butanediol with ethylamine in the presence of a reducing agent.[4]
FAQ 1.1: What are the primary side products when synthesizing this compound via reductive amination?
The primary side products in reductive amination for this compound synthesis often stem from over-alkylation or incomplete reaction. The most common impurity is the formation of the corresponding tertiary amine through dialkylation, where the initially formed secondary amine reacts further with the carbonyl compound.[3][5] Additionally, unreacted starting materials and intermediates can contaminate the final product.
Troubleshooting Guide 1.1: How can I minimize the formation of N,N-diethyl-1,4-butanediamine and other over-alkylation products?
Over-alkylation is a common issue as the product amine can be more nucleophilic than the starting amine.[6] To mitigate this, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of the amine relative to the carbonyl compound. This shifts the equilibrium to favor the formation of the desired mono-alkylated product.
-
Slow Addition of Reducing Agent: The slow and controlled addition of the reducing agent can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine to react further.
-
Choice of Reducing Agent: Milder reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are selective for the reduction of the iminium ion over the carbonyl group.[5] This allows for a one-pot reaction where the imine formation and reduction occur concurrently.
Troubleshooting Guide 1.2: I'm observing a significant amount of unreacted starting material. What are the likely causes and solutions?
Incomplete conversion can be due to several factors:
-
Inefficient Imine Formation: The initial formation of the imine or enamine is a critical step.[7] Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent or a Dean-Stark trap can be beneficial.
-
Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
-
Reaction Temperature and Time: Reductive aminations can be sensitive to temperature.[8] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature for your specific substrate and reagent combination.
Protocol 1.1: General Protocol for Reductive Amination
This is a generalized procedure and may require optimization for specific substrates.
-
To a solution of the carbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, methanol), add the primary or secondary amine (1.2-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in the same anhydrous solvent.
-
Slowly add the reducing agent to the reaction mixture over 30-60 minutes.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Diagram 1.1: Reductive Amination and Over-Alkylation
Caption: Reductive amination pathway and potential over-alkylation.
Section 2: Alkylation of Pyrrolidine
A straightforward method to synthesize this compound is the direct alkylation of pyrrolidine with an ethylating agent like ethyl iodide or diethyl sulfate.
FAQ 2.1: What is the main side product when preparing this compound by alkylating pyrrolidine?
The primary and most common side product in the alkylation of pyrrolidine is the formation of a quaternary ammonium salt.[9][10][11] This occurs when the desired product, this compound, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the ethylating agent.
Troubleshooting Guide 2.1: How can I control the reaction to minimize the formation of the quaternary ammonium salt?
Minimizing the formation of the quaternary ammonium salt is crucial for obtaining a high yield of the desired product.[12]
-
Control Stoichiometry: Use a molar excess of pyrrolidine relative to the ethylating agent. This ensures that the ethylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product.
-
Slow Addition: Add the ethylating agent slowly and at a controlled temperature to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
-
Choice of Base: Use a non-nucleophilic base to neutralize the acid formed during the reaction. This prevents the consumption of the amine starting material as a salt.
Diagram 2.1: Alkylation of Pyrrolidine and Quaternization
Caption: Desired alkylation and over-alkylation to a quaternary salt.
Section 3: Reduction of N-Ethylsuccinimide
Another synthetic route to this compound involves the reduction of N-ethylsuccinimide.[13][14][15] This method is effective but requires potent reducing agents.
FAQ 3.1: What are the potential side products when reducing N-ethylsuccinimide?
The main side product in the reduction of N-ethylsuccinimide is the partially reduced product, N-ethyl-2-pyrrolidone. This occurs when the reduction is incomplete. Other potential side products can arise from the decomposition of the reducing agent or reaction with the solvent.
Troubleshooting Guide 3.1: How can I ensure the complete reduction of the imide and avoid the formation of N-ethyl-2-pyrrolidone?
-
Choice and Amount of Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for the complete reduction of the amide carbonyls. Ensure that a sufficient molar excess of the reducing agent is used.
-
Reaction Conditions: The reaction is often carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. The reaction temperature should be carefully controlled, often starting at a low temperature and then gradually warming to room temperature or refluxing to ensure complete reaction.
-
Work-up Procedure: A careful work-up procedure is necessary to quench the excess reducing agent and hydrolyze the aluminum salts to liberate the product. The Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is a common and effective method.
Protocol 3.1: General Procedure for the Reduction of N-Ethylsuccinimide
Warning: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme caution in an anhydrous environment and under an inert atmosphere.
-
To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of N-ethylsuccinimide (1.0 eq) in the same solvent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation.
Section 4: General Purification Strategies
FAQ 4.1: What are the recommended methods for purifying this compound and removing common side products?
The purification of this compound depends on the nature of the impurities.
-
Distillation: Fractional distillation is often the most effective method for separating this compound from less volatile impurities, such as unreacted starting materials, and more volatile impurities.
-
Acid-Base Extraction: this compound is a basic compound and can be separated from neutral or acidic impurities by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Column Chromatography: While less common for bulk purification of simple amines, column chromatography on silica gel or alumina can be used to separate this compound from closely related impurities, especially for smaller scale preparations. A mobile phase containing a small amount of a basic modifier like triethylamine is often necessary to prevent tailing of the amine on the silica gel.
Troubleshooting Guide 4.1: I am having difficulty separating this compound from a close-boiling impurity. What are my options?
When dealing with close-boiling impurities, several strategies can be employed:
-
High-Efficiency Fractional Distillation: Use a longer distillation column with a higher number of theoretical plates to improve the separation.
-
Derivative Formation: Convert the this compound into a solid derivative, such as a hydrochloride or picrate salt, which can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative GC can be an effective separation technique.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jocpr.com [jocpr.com]
- 4. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. N-ethyl succinimide, 2314-78-5 [thegoodscentscompany.com]
- 14. 2,5-Pyrrolidinedione, 1-ethyl- [webbook.nist.gov]
- 15. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 1-Ethylpyrrolidine
Welcome to the Technical Support Center for 1-Ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your success in obtaining high-purity this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial grades of this compound, typically available at ≥97% purity, may contain impurities stemming from its synthesis and storage.[1] A common synthetic route is the reduction of N-ethylpyrrolidone.[2] Consequently, potential impurities include:
-
Unreacted Starting Materials: Residual N-ethylpyrrolidone.
-
Solvent Residues: Solvents used during the reaction or workup, such as methanol or ethanol.[2]
-
Water: this compound is hygroscopic and will absorb atmospheric moisture. Proper storage under an inert atmosphere is crucial to minimize water content.
-
Byproducts of Synthesis: Side reactions can lead to the formation of other amine-containing compounds or oligomers, although these are typically present in minor quantities.
Q2: What are the principal methods for purifying this compound?
The selection of a purification method depends on the nature of the impurities and the desired final purity. The most effective and commonly employed techniques are:
-
Drying/Chemical Treatment: Essential for removing water, a common contaminant. This is typically a preliminary step before further purification.
-
Fractional Distillation: The most powerful method for removing impurities with different boiling points, such as residual starting materials, solvents, and some side products.
-
Purification via Salt Formation & Recrystallization: An excellent technique for removing non-basic or weakly basic impurities. The amine is converted to a crystalline salt, purified, and then liberated back to its free base form.[3][4]
-
Chromatography: While possible, it presents challenges due to the basic nature of the amine, which can interact strongly with standard silica gel supports.[3] This method is typically reserved for small-scale, high-purity applications where distillation is ineffective.
Q3: What key physical properties of this compound are important for its purification?
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₆H₁₃N | --- | [5] |
| Molecular Weight | 99.17 g/mol | Used in molar calculations for reagents. | [5] |
| Boiling Point | 104 - 106 °C (at 760 mmHg) | The relatively low boiling point makes fractional distillation a highly effective purification method. | [1][6] |
| Appearance | Colorless to slight yellow liquid | A change in color may indicate the presence of impurities or degradation. | [1] |
| Flash Point | -22 °C (-7.6 °F) | Indicates that this compound is highly flammable and requires stringent safety measures. | |
| Hygroscopicity | Hygroscopic | The compound readily absorbs moisture, necessitating handling under inert gas and use of drying agents. |
Q4: What are the critical safety precautions for handling and purifying this compound?
This compound is a hazardous chemical that demands strict adherence to safety protocols.[5]
-
Flammability: It is a highly flammable liquid with a low flash point. All purification procedures, especially distillation, must be conducted away from ignition sources in a well-ventilated fume hood. Use non-sparking tools and ensure electrical equipment is explosion-proof.
-
Corrosivity: The compound causes severe skin burns and eye damage.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7]
-
Toxicity: It is harmful if swallowed or in contact with skin. An eyewash station and safety shower must be readily accessible.[7]
-
Reactivity: It can react violently with strong oxidizing agents. Ensure all glassware is clean and free of contaminants.
-
Handling: Due to its hygroscopic nature, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Troubleshooting Guide & Detailed Protocols
This section addresses specific purification challenges and provides validated, step-by-step protocols.
Issue #1: My this compound contains water. How do I effectively dry it?
Causality: As a hygroscopic amine, this compound readily absorbs atmospheric moisture. Water can interfere with subsequent reactions, particularly those involving water-sensitive reagents like organometallics.
Solution: Chemical drying followed by filtration is the standard method. Potassium carbonate (K₂CO₃) is a good choice as it is a basic drying agent that will not react with the amine.
Experimental Protocol: Drying this compound
-
Preparation: Place the "wet" this compound in a round-bottom flask equipped with a magnetic stir bar. The flask should be appropriately sized, ideally no more than two-thirds full.
-
Adding Drying Agent: Under an inert atmosphere (e.g., a nitrogen blanket), add anhydrous potassium carbonate (granular, ~10-20 g per 100 mL of amine).
-
Stirring: Seal the flask and stir the mixture at room temperature for at least 4-6 hours. For very wet samples, overnight stirring is recommended.
-
Filtration: Under an inert atmosphere, filter the mixture to remove the K₂CO₃. The simplest method is to cannulate the liquid into a new, dry, nitrogen-flushed flask.
-
Verification (Optional): To confirm dryness, a small aliquot can be analyzed by Karl Fischer titration.
Issue #2: My application demands ultra-high purity (>99.5%). How can I achieve this?
Causality: Standard commercial grades may contain impurities with boiling points close to that of this compound, which are not easily removed by simple distillation.
Solution: Fractional distillation under reduced pressure or at atmospheric pressure is the gold-standard technique for purifying volatile liquids to a high degree. Reducing the pressure lowers the boiling point, which can prevent thermal degradation of the product.[8][9]
Caption: Workflow for the purification of this compound by fractional distillation.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried.
-
Charging the Flask: Charge the distillation flask with dried this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Collect a small "forerun" fraction, which will contain any low-boiling impurities.
-
Once the temperature at the distillation head stabilizes at the boiling point of this compound (104-106 °C), change the receiving flask.
-
Collect the main fraction while the temperature remains constant.
-
-
Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides (a general precaution with amines and ethers).
-
Storage: Store the purified, colorless liquid under a nitrogen or argon atmosphere in a tightly sealed container.
Issue #3: Distillation failed to remove a key impurity. What is a reliable alternative?
Causality: If an impurity has a boiling point very close to the product or forms an azeotrope, distillation will be ineffective.
Solution: Purification via salt formation and recrystallization is a powerful orthogonal technique. It leverages differences in chemical properties (basicity) and solubility rather than boiling points. The basic this compound is converted into an ionic salt (e.g., hydrochloride), which is typically a solid that can be purified by recrystallization. Non-basic impurities remain in the mother liquor.
Caption: Workflow for purifying this compound via salt formation and recrystallization.
Experimental Protocol: Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the impure this compound in a suitable solvent like isopropanol or diethyl ether in a flask cooled in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization:
-
Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Dissolve the salt in a minimum amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water and cool the solution in an ice bath.
-
Make the solution strongly basic (pH > 12) by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH).
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry them over anhydrous potassium carbonate, filter, and carefully remove the solvent by rotary evaporation.
-
The resulting pure this compound can be further purified by distillation if necessary.[9]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102432515B - Preparation technology for N-ethyl pyrrolidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 9. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]
How to minimize byproduct formation in 1-Ethylpyrrolidine reactions.
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 1-ethylpyrrolidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific challenges you may encounter during reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Formation of Over-Alkylation Byproducts (Tertiary Amines and Quaternary Ammonium Salts)
Symptoms:
-
You observe peaks in your GC-MS or LC-MS analysis corresponding to the addition of more than one ethyl group to a reactant amine.
-
The isolated product yield is low, and a significant portion of the mass balance consists of higher molecular weight species.
Primary Cause: The nitrogen atom in this compound is a nucleophile. In N-alkylation reactions, the product of the initial alkylation can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event and the formation of a quaternary ammonium salt[1][2][3].
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a stoichiometric amount or only a slight excess of the alkylating agent[1][2]. This limits the availability of the electrophile for subsequent reactions. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise maintains a low instantaneous concentration, which disfavors the second alkylation step[1][2]. |
| Lower Reaction Temperature | Reducing the temperature can help control the reaction rate, improving selectivity for the desired mono-alkylation product[2]. |
| Choice of Alkylating Agent | Consider using less reactive alkylating agents. For instance, alkyl chlorides are generally less reactive than alkyl bromides or iodides, which can offer better control[2]. |
Experimental Protocol: Controlled N-Alkylation to Minimize Over-Alkylation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine substrate in a suitable anhydrous solvent (e.g., THF, DMF)[4].
-
Base Addition: Add an appropriate non-nucleophilic base (e.g., NaH, K₂CO₃) and stir the mixture. The choice of base is critical; a stronger base ensures complete deprotonation of the amine[1][4].
-
Controlled Addition: Cool the reaction mixture to a predetermined optimal temperature (e.g., 0 °C). Slowly add a solution of this compound (or the corresponding electrophile if this compound is the nucleophile) dropwise over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a proton source (e.g., water, saturated NH₄Cl solution).
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography, distillation, or crystallization[5][6][7].
Issue 2: Formation of Elimination Byproducts
Symptoms:
-
You detect byproducts with a lower molecular weight than the expected product, often corresponding to the loss of a substituent from the pyrrolidine ring or an adjacent group.
-
Discoloration of the reaction mixture may occur, suggesting decomposition[8].
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or the use of strong, bulky bases can promote elimination reactions, especially if there are good leaving groups present on the molecule[9].
-
Substrate Structure: The structure of the reactants can predispose the system to elimination pathways.
Preventative Measures:
| Strategy | Rationale |
| Optimize Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation[10]. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base if proton abstraction is desired without promoting elimination. If a nucleophilic substitution is the goal, a weaker, non-hindered base may be preferable. |
| Protecting Groups | In complex syntheses, consider protecting sensitive functional groups to prevent their involvement in side reactions[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in reactions involving this compound?
A1: The most prevalent byproducts typically arise from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, especially when this compound is used as a nucleophile or is formed in a reaction where an ethylating agent is present[1][2][3]. Other potential byproducts can include those from elimination reactions, or impurities carried over from the synthesis of this compound itself, such as unreacted starting materials or byproducts from the cyclization process[11][12].
Q2: How can I best detect and quantify the formation of byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile byproducts and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to identify unknown byproducts.
Q3: My reaction is being performed under anhydrous conditions, but I am still seeing byproducts. What else should I consider?
A3: Even under anhydrous conditions, several factors can contribute to byproduct formation:
-
Purity of Reagents: Ensure the purity of your this compound and other reactants. Impurities can act as catalysts for side reactions or participate in them directly[10].
-
Inert Atmosphere: For sensitive reactions, ensure a truly inert atmosphere by sparging the solvent with nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation[10][13].
-
Reaction Time: Monitor your reaction closely. Extending the reaction time unnecessarily can lead to the formation of thermodynamically favored but undesired byproducts[4].
Q4: Can the choice of solvent influence byproduct formation?
A4: Absolutely. The solvent can affect the solubility of reactants and intermediates, as well as the rates of competing reaction pathways. For instance, polar aprotic solvents like DMF or THF can favor N-alkylation[4]. It is often beneficial to screen a few different solvents to find the optimal one for your specific reaction.
Q5: Are there any "greener" or more sustainable approaches to minimize byproducts in reductive amination reactions to form N-alkylated pyrrolidines?
A5: Yes, efforts are being made to develop more environmentally friendly methods. These include the use of alternative reducing agents like hydrogen gas or formic acid, and conducting reactions in aqueous or solvent-free conditions[14]. Catalytic methods, often employing transition metals, can offer high selectivity and reduce the need for stoichiometric reagents, thereby minimizing waste[14].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Optimizing temperature conditions for 1-Ethylpyrrolidine catalysis.
Welcome to the technical support center for optimizing 1-Ethylpyrrolidine catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in their catalyzed reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in reactions catalyzed by this compound.
Q1: What is the primary role of temperature in this compound catalyzed reactions?
Temperature is a critical control parameter that directly influences the kinetics and thermodynamics of the catalytic cycle. Its primary role is to provide the necessary activation energy for the reaction to proceed at a desirable rate.[1] For enzyme-catalyzed reactions, and by extension organocatalysis, temperature variations can also alter the conformational ensembles of the catalyst and substrates.[1] However, temperature is a double-edged sword; while it boosts reaction rates, it can also promote undesired side reactions or lead to catalyst degradation if not properly controlled.[2][3]
Q2: How does temperature quantitatively affect catalyst activity and selectivity?
The relationship between temperature, activity, and selectivity is often a trade-off.[2]
-
Activity (Reaction Rate): Generally, increasing the temperature increases the reaction rate as more molecules possess sufficient kinetic energy to overcome the activation barrier.[1] In many catalytic systems, a modest increase in temperature can lead to a significant rise in conversion rates.[3]
-
Selectivity: This is a more complex issue. Temperature can alter the selectivity of a reaction by differentially affecting the activation energies of the desired reaction pathway versus competing side-reaction pathways.[3][4] For instance, in some condensation reactions, elevating the temperature leads to higher reactivity but may not yield the best results in terms of the desired product.[5] In other cases, higher temperatures are necessary to achieve selectivity for a specific product over another.[3] Finding the "sweet spot" where activity is high and selectivity is maximized is the primary goal of temperature optimization.
Q3: What are the risks of operating at excessively high temperatures?
Exceeding the optimal temperature range can introduce several critical problems:
-
Catalyst Decomposition: this compound, like other organic molecules, has a limited thermal stability.[6][7] High temperatures can cause thermal degradation, leading to a loss of active catalyst and a stalled reaction.[8][9] Pyrrolidine itself undergoes thermal decomposition at very high temperatures (e.g., 1050 K).[10]
-
Increased Side Reactions: Elevated temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of impurities and reducing the yield of the target molecule.[11] This can include dehydrogenation of the pyrrolidine ring or other side reactions.[11]
-
Runaway Reactions: For exothermic reactions, poor temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably. This is a significant safety hazard and results in a complete loss of selectivity.[12]
-
Fouling and Gum Formation: In some reactions, high temperatures can accelerate the formation of polymeric or tar-like substances that deposit on and deactivate the catalyst, a phenomenon known as fouling or coking.[13][14]
Q4: How do I determine the optimal temperature for my specific reaction?
A systematic approach is required. It is not recommended to simply adopt a literature temperature without verification, as optimal conditions are highly substrate-dependent.
-
Literature Review: Start by identifying a temperature range from published procedures for similar reaction classes (e.g., Aldol, Michael, condensation reactions) using pyrrolidine-based catalysts.[5][15][16]
-
Isothermal Screening: Run a series of small-scale experiments at different, constant temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C). Monitor reaction progress (e.g., by TLC, LC-MS, or GC) to assess both conversion and byproduct formation at each temperature.
-
Kinetic Analysis: For the most promising temperatures, monitor the reaction over time to determine the initial reaction rate. This helps to quantify the impact of temperature on activity.
-
Selectivity Profiling: Carefully analyze the product mixture from each temperature point to determine the temperature at which the ratio of the desired product to byproducts is highest. A study on pyrrolidine-mediated condensation, for example, found that 40 °C provided the best results, even though higher temperatures increased overall reactivity.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common temperature-related issues encountered during this compound catalysis.
Issue 1: Low or No Conversion
-
Symptom: The reaction shows minimal or no product formation after the expected duration. Starting materials are recovered largely unchanged.
-
Potential Cause: The reaction temperature is too low, and the system lacks the necessary activation energy to proceed at a practical rate.
-
Troubleshooting Protocol:
-
Verify Reagents: Before adjusting temperature, ensure the this compound catalyst and all reagents are pure and active.
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-15 °C increments).
-
Monitor Closely: At each new temperature, monitor the reaction for any sign of product formation.
-
Consider Solvent: Ensure the solvent's boiling point is not a limiting factor. A higher boiling point solvent may be needed to reach the required temperature.
-
Issue 2: Poor Selectivity & Formation of Multiple Byproducts
-
Symptom: The desired product is formed, but significant quantities of one or more byproducts are also observed, complicating purification and reducing yield.
-
Potential Cause: The reaction temperature is too high, promoting undesired reaction pathways. This is a classic activity-selectivity trade-off.[2]
-
Troubleshooting Protocol:
-
Systematic Temperature Reduction: Decrease the reaction temperature systematically (e.g., in 10 °C decrements from the initial condition). Lowering the temperature can often minimize decomposition and side reactions, improving yield and selectivity.[11]
-
Analyze Product Ratios: Quantify the ratio of the desired product to the main byproduct at each temperature to identify the optimal window for selectivity.
-
Check for Kinetic vs. Thermodynamic Control: Consider if the desired product is the kinetic product (favored at lower temperatures) while a byproduct is the more stable thermodynamic product (favored at higher temperatures). Running the reaction at a lower temperature for a longer time may favor the desired kinetic product.
-
Issue 3: Reaction Stalls Prematurely
-
Symptom: The reaction begins as expected, but conversion plateaus long before completion, even with sufficient reaction time.
-
Potential Cause: The catalyst is deactivating over the course of the reaction, likely due to thermal degradation.[9] High temperatures can cause catalyst particles to agglomerate (sinter) or degrade chemically.[9]
-
Troubleshooting Protocol:
-
Assess Thermal Stability: Research the thermal stability of this compound and related pyrrolidinium compounds.[6][7] The reaction temperature must be well below the decomposition point.
-
Lower the Operating Temperature: The most direct solution is to reduce the reaction temperature to a range where the catalyst is stable for the entire reaction duration. This may require a longer reaction time to achieve full conversion.
-
Improve Heat Transfer: For exothermic reactions, ensure efficient stirring and external cooling to prevent localized hot spots within the reactor that could exceed the catalyst's thermal limit.
-
Issue 4: Inconsistent Results Between Batches
-
Symptom: The same reaction protocol yields significantly different results (conversion, selectivity) when repeated.
-
Potential Cause: Poor temperature control and measurement are leading to different actual reaction temperatures from batch to batch. A temperature gradient in the reactor can also affect outcomes.[17]
-
Troubleshooting Protocol:
-
Calibrate Thermometry: Ensure all thermometers and temperature probes are accurately calibrated.
-
Use a Controlled Bath: Switch from a heating mantle to a thermostatically controlled oil or water bath to maintain a stable and uniform external temperature.
-
Measure Internal Temperature: For larger-scale reactions, always measure the internal temperature of the reaction mixture, as it can differ significantly from the external bath temperature, especially during exothermic events.
-
Ensure Consistent Stirring: Uniform stirring is crucial for maintaining even heat distribution throughout the reaction vessel.
-
Data & Protocol Summaries
Table 1: General Starting Temperatures for Pyrrolidine-Catalyzed Reactions
| Reaction Type | Typical Temperature Range | Notes |
| Aldol Condensation | 25 °C to 60 °C | Higher temperatures can favor the dehydrated enone product. An optimal temperature of 55 °C has been reported for some systems.[15] |
| Michael Addition | 0 °C to 25 °C | Often run at or below room temperature to maximize stereoselectivity. |
| Condensation Reactions | 40 °C to 110 °C | Highly variable. A specific study found 40 °C to be optimal for preparing (E)-Monoarylidene derivatives.[5] |
| Cycloadditions | 25 °C to 60 °C | Can be sensitive to temperature; lower temperatures may be required to minimize decomposition of unstable intermediates.[11] |
Table 2: Troubleshooting Summary
| Symptom | Probable Temperature-Related Cause | Recommended First Action |
| Low Conversion | Temperature too low (insufficient activation energy) | Increase temperature in 10-15 °C increments. |
| Poor Selectivity | Temperature too high (undesired pathways favored) | Decrease temperature in 10 °C increments. |
| Reaction Stalls | Catalyst thermal degradation | Lower the overall reaction temperature. |
| Inconsistent Results | Poor temperature control or measurement | Use a controlled bath and measure internal temperature. |
Visualized Workflows and Concepts
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound catalysis, with a focus on temperature optimization.
Caption: A decision-making workflow for troubleshooting temperature-related issues.
The Temperature-Catalysis Relationship
This diagram illustrates the interdependent relationship between temperature and key catalytic outcomes.
Caption: Interplay of temperature with catalyst activity, selectivity, and stability.
References
- 1. A structural perspective on the temperature-dependent activity of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumventing the activity–selectivity trade-off via the confinement effect from induced potential barriers on the Pd nanoparticle surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Limited thermal stability of imidazolium and pyrrolidinium ionic liquids | Scilit [scilit.com]
- 7. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions [mdpi.com]
- 16. Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in 1-Ethylpyrrolidine Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and managing the challenges associated with moisture when using 1-Ethylpyrrolidine in chemical reactions. As a versatile cyclic tertiary amine, this compound is a valuable reagent and building block in organic synthesis.[1] However, its efficacy can be significantly compromised by the presence of water. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your moisture-sensitive reactions.
Section 1: The Critical Role of Moisture Control
This compound's utility in organic synthesis often stems from its character as a non-nucleophilic base. The lone pair of electrons on the nitrogen atom is central to its reactivity. When moisture is present in a reaction, it can lead to several detrimental outcomes:
-
Protonation and Inactivation: Water, a protic species, can protonate this compound to form the corresponding ethylpyrrolidinium ion.[2] This salt is no longer a sufficiently strong base to participate in many desired chemical transformations, effectively quenching the reagent and stalling the reaction.
-
Promotion of Side Reactions: The presence of water can facilitate unwanted side reactions. For instance, if your reaction involves water-sensitive electrophiles (like acid chlorides or anhydrides), hydrolysis can occur, leading to the formation of impurities and a reduction in the yield of your target compound.
-
Reagent Decomposition: While this compound itself is relatively stable, it can catalyze the decomposition of other moisture-sensitive reagents within the reaction mixture.
A thorough understanding and implementation of anhydrous techniques are therefore paramount for successful and reproducible outcomes.
Section 2: Troubleshooting Guide and FAQs
This section addresses common problems encountered during experiments with this compound in moisture-sensitive systems.
FAQ 1: My reaction is proceeding very slowly or not at all. Could moisture be the issue?
Answer:
Yes, this is a strong possibility, especially if this compound is being used as a base. The presence of water will neutralize the amine, rendering it ineffective.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the solvent has been properly dried. Standard methods include distillation from an appropriate drying agent or using a commercially available anhydrous solvent from a sealed bottle.[3]
-
Check Other Reagents: All other reagents, both liquid and solid, should be anhydrous. Solids can be dried in a vacuum oven, provided they are thermally stable.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of atmospheric moisture.[4][5] Glassware should be oven- or flame-dried immediately before use.[3][5]
-
Purity of this compound: If you suspect your this compound has been contaminated, it can be purified by distillation.
FAQ 2: I'm observing unexpected byproducts. How can water contamination cause this?
Answer:
Water can act as a nucleophile, competing with your intended reagents and leading to the formation of hydrolysis byproducts. For example, in reactions involving enamines (which can be formed from pyrrolidines), water can cause hydrolysis back to the corresponding carbonyl compound and secondary amine.[6][7][8]
Preventative Measures:
-
Strict Anhydrous Techniques: The use of a Schlenk line or a glovebox is highly recommended for handling highly moisture-sensitive reagents.[4][9]
-
Strategic Reagent Addition: Consider the order of addition of your reagents. Sometimes, adding the this compound before a particularly sensitive reagent can help to scavenge any trace amounts of moisture.
-
Use of Drying Agents: In some cases, adding a non-interfering drying agent to the reaction mixture can be beneficial, but this should be tested on a small scale first.
FAQ 3: What are the best practices for storing and handling this compound to maintain its quality?
Answer:
Proper storage and handling are crucial for preventing moisture contamination.
-
Storage: Store this compound in a tightly sealed container, preferably a bottle with a septum-sealed cap (like a Sure/Seal™ bottle), under an inert atmosphere in a cool, dry place.[3][5]
-
Dispensing: Use a dry syringe or cannula to transfer the liquid under a positive pressure of inert gas.[4][10] Never open the bottle directly to the atmosphere.
Section 3: Essential Protocols and Visual Guides
Protocol 1: Drying this compound by Distillation
This procedure should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Drying agent (e.g., potassium hydroxide or calcium hydride)
-
Distillation apparatus (oven-dried)
-
Inert gas supply
Procedure:
-
Set up the distillation apparatus, ensuring all glassware is dry and assembled under a positive flow of inert gas.
-
Add the this compound and the drying agent to the distillation flask.
-
Heat the mixture to reflux for several hours under an inert atmosphere.
-
Distill the this compound, collecting the fraction with the appropriate boiling point (104-106 °C).[1]
-
Collect the distilled product in a dry, inert-gas-flushed receiver.
Diagram 1: Workflow for Anhydrous Liquid Transfer
Caption: A simplified workflow for the transfer of anhydrous this compound.
Diagram 2: The Impact of Moisture on this compound's Basicity
Caption: The protonation of this compound by water, leading to its inactivation as a base.
Section 4: Key Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃N[1][11] |
| Molecular Weight | 99.17 g/mol [12] |
| Boiling Point | 104-106 °C[1] |
| Density | 0.81 g/cm³[11] |
| pKa of Conjugate Acid | 10.43[11][13] |
Table 2: Suitability of Common Drying Agents for this compound
| Drying Agent | Suitability | Comments |
| Potassium Hydroxide (KOH) | Excellent | Effective for basic amines; requires distillation. |
| Calcium Hydride (CaH₂) | Excellent | Reacts irreversibly with water; requires distillation. |
| Molecular Sieves (3Å or 4Å) | Good (for pre-drying) | Can be used for static drying but may not achieve the highest level of dryness. |
| Sodium Sulfate (Na₂SO₄) | Not Recommended | Generally not effective enough for highly sensitive reactions. |
| Magnesium Sulfate (MgSO₄) | Not Recommended | Can be mildly acidic and may react with the amine. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. brainly.com [brainly.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. web.mit.edu [web.mit.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chembk.com [chembk.com]
- 12. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-ETHYLPYRROLIDINE | 7335-06-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 1-Ethylpyrrolidine Purity Assessment
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible scientific outcomes. 1-Ethylpyrrolidine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug substance. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Criticality of Purity in this compound
This compound (C₆H₁₃N) is a cyclic tertiary amine.[1] Impurities in this starting material can arise from its synthesis, degradation, or storage. These can include unreacted starting materials, by-products, or isomers, which may carry over into subsequent synthetic steps, complicating purification and potentially leading to the formation of undesired side products. Therefore, robust analytical methods are essential for the quality control of this compound.
This guide will explore and compare three powerful analytical techniques for this purpose:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Each method will be evaluated based on its selectivity, sensitivity, accuracy, and precision, providing a comprehensive framework for selecting the most appropriate technique for a given analytical challenge.
Gas Chromatography (GC): The Workhorse for Volatile Amines
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds, making it inherently suitable for this compound.[2][3] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.[4][5]
Expertise & Experience: Why GC-FID is a Strong First Choice
For routine purity assessment of this compound, a Gas Chromatography system equipped with a Flame Ionization Detector (GC-FID) is often the most practical and cost-effective approach. The FID detector offers high sensitivity towards organic compounds and a wide linear range. The volatility of this compound allows for its direct injection and analysis without the need for derivatization, simplifying sample preparation and reducing potential sources of error.[6]
The choice of the capillary column is critical. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, often provides a good balance of interactions to resolve this compound from potential impurities like its structural isomers or related synthesis precursors.
Experimental Protocol: Purity Assessment by GC-FID
This protocol outlines a self-validating system for the purity assessment of this compound.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).[7]
-
Capillary Column: e.g., Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm) or similar.[3]
-
Data acquisition and processing software.
Reagents and Materials:
-
Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity.
-
This compound reference standard of known purity (≥99.5%).
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol, HPLC grade).
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent. This is your stock solution.
-
Prepare a working standard by diluting the stock solution 1:100 with the solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent.
-
Prepare a working sample by diluting this solution 1:100 with the solvent.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no interfering peaks.
-
Inject the working standard five times to establish system suitability (repeatability of retention time and peak area).
-
Inject the working sample in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Trustworthiness: A Self-Validating System
System suitability is paramount for ensuring the validity of the results.[4][8] Before sample analysis, the following criteria should be met from the replicate injections of the reference standard:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 0.5%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 20000
GC Workflow Diagram
Caption: Workflow for this compound purity assessment by GC-FID.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
While GC is excellent for volatile compounds, HPLC is a more versatile technique capable of analyzing a wider range of analytes, including non-volatile and thermally labile compounds.[2][9] For aliphatic amines like this compound, which lack a strong UV chromophore, derivatization is typically required to enable sensitive detection by UV-Vis or fluorescence detectors.[10]
Expertise & Experience: The Rationale for Derivatization
Direct analysis of this compound by HPLC with common detectors like UV is challenging due to its poor UV absorbance. Pre-column derivatization with a reagent that introduces a chromophore or fluorophore is a well-established strategy to overcome this limitation.[10] Reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine functionality, yielding a derivative that is readily detectable at low concentrations.[10] This approach not only enhances sensitivity but can also improve the chromatographic properties of the analyte on reversed-phase columns.[10]
Experimental Protocol: Purity Assessment by HPLC with Pre-column Derivatization
This protocol details a method using Dansyl Chloride for derivatization, followed by reversed-phase HPLC analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard.
-
Dansyl Chloride.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0).
-
Acetone.
Procedure:
-
Derivatization:
-
Prepare a 1 mg/mL solution of this compound (standard or sample) in acetone.
-
In a vial, mix 100 µL of the amine solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.[11]
-
After incubation, add 100 µL of a 2% methylamine solution to quench the excess Dansyl Chloride and vortex.
-
Dilute the mixture with the mobile phase to a final concentration suitable for injection.
-
Filter through a 0.45 µm syringe filter before injection.[12]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~254 nm (or the λmax of the dansyl derivative).
-
Injection Volume: 20 µL.
-
-
Analysis and Calculation:
-
Follow a similar analysis sequence as described for GC (blank, system suitability with derivatized standard, sample analysis).
-
Calculate purity using the area percent method.
-
Trustworthiness: Ensuring Complete Derivatization
For this method to be trustworthy, it is crucial to ensure that the derivatization reaction goes to completion for both the standard and the sample. This can be verified during method development by analyzing samples with varying reaction times and reagent concentrations to find the optimal conditions. The use of an internal standard can also correct for variations in the derivatization and injection process.
HPLC Workflow Diagram
Caption: Workflow for this compound purity by HPLC with derivatization.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling a direct comparison of the analyte to a certified internal standard of known purity and weight.[15]
Expertise & Experience: The Power of Orthogonal Analysis
qNMR serves as an excellent orthogonal technique to chromatographic methods. While GC and HPLC provide information on the relative amounts of impurities, qNMR can determine the absolute purity (or assay) of the this compound material.[14][15] This is particularly valuable for qualifying in-house primary standards or for materials where a high-purity reference standard is not available. The method is non-destructive and can provide structural information on impurities if they are present at sufficient levels.[13]
Experimental Protocol: Purity Assessment by qNMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) with known purity.
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d₄) of high isotopic purity.
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same NMR tube.
-
Record the exact weights.
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and mix thoroughly until both components are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
-
Long relaxation delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds).
-
90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
Ensure a flat baseline and correct phasing.
-
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the ethyl group protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
P: Purity of the standard
-
-
Trustworthiness: The Importance of Parameter Selection
The accuracy of qNMR is highly dependent on the experimental parameters.[15] The choice of a long relaxation delay is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration. The selection of a suitable internal standard is also critical; it should be stable, non-volatile, have signals that do not overlap with the analyte, and be of high, certified purity.
qNMR Workflow Diagram
Caption: Workflow for this compound absolute purity by qNMR.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the establishment of an absolute purity value.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and partitioning between gas and solid phases.[4][12] | Separation based on partitioning between liquid and solid phases.[12] | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei.[15] |
| Sample Volatility | Requires volatile and thermally stable analytes.[2] | Suitable for non-volatile and thermally labile compounds.[9][16] | Not dependent on volatility. |
| Derivatization | Not typically required for this compound. | Often necessary to enhance detection.[10] | Not required. |
| Purity Type | Relative Purity (Area %) | Relative Purity (Area %) | Absolute Purity (Assay) |
| Reference Standard | Requires a specific reference standard of this compound. | Requires a specific reference standard of this compound. | Requires a certified internal standard of a different compound. |
| Typical Run Time | Faster, typically < 20 minutes. | Slower, can be > 30 minutes due to gradient elution.[12] | Fast acquisition, but requires long relaxation delays. |
| Advantages | Simple, robust, cost-effective for routine analysis, high resolution. | Highly versatile, suitable for a wide range of impurities, various detectors available. | Provides absolute purity, structural information, non-destructive.[13] |
| Limitations | Limited to volatile and thermally stable compounds. | Derivatization adds complexity and potential for error, can be more expensive.[12] | Lower sensitivity than chromatographic methods, requires a high-field NMR, potential for peak overlap. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing, GC-FID is the method of choice due to its simplicity, speed, and cost-effectiveness. It is highly effective for detecting volatile impurities.
-
For in-depth impurity profiling and stability studies, HPLC with derivatization offers greater versatility to detect a broader range of potential non-volatile impurities and degradation products.
-
For the qualification of a reference standard or for obtaining an absolute purity value, qNMR is the most powerful and accurate method. It provides an orthogonal result to chromatographic techniques, adding a higher level of confidence in the material's quality.
By understanding the principles, advantages, and limitations of each of these analytical methods, researchers and drug development professionals can make informed decisions to ensure the quality and purity of this compound, thereby safeguarding the integrity of their scientific work.
References
- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Gas Chromatography (GC) | PerkinElmer [perkinelmer.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide for Researchers: 1-Ethylpyrrolidine vs. Triethylamine as Organic Bases
This guide provides an in-depth comparative analysis of two commonly employed organic bases: 1-Ethylpyrrolidine and triethylamine (TEA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level properties to explore the practical implications of their structural and chemical differences. We will delve into their performance in key synthetic reactions, supported by experimental data and detailed protocols, to empower you with the knowledge to select the optimal base for your specific application.
Section 1: Core Physicochemical and Structural Differences
An effective organic base must act as a proton scavenger without engaging in unwanted side reactions. The choice between this compound and triethylamine often hinges on a subtle interplay between basicity (pKa), steric hindrance, and physical properties that affect reaction workup.
Triethylamine has long been a default choice in many laboratories due to its low cost and adequate basicity. However, its acyclic, flexible ethyl groups can lead to steric crowding that sometimes hinders its ability to abstract a proton efficiently. In contrast, this compound, a cyclic tertiary amine, presents a different steric profile. Its ethyl group is held away from the nitrogen lone pair by the rigid five-membered ring, potentially offering greater accessibility for proton abstraction.
Physicochemical Properties at a Glance
The fundamental properties of a base dictate its behavior in a reaction medium. The pKa of the conjugate acid is a direct measure of basicity, while the boiling point is a critical parameter for post-reaction removal.
| Property | This compound | Triethylamine (TEA) | Analysis |
| Structure | The pyrrolidine ring locks two of the alkyl groups back, reducing steric clutter around the nitrogen lone pair compared to the three flexible ethyl groups of TEA. | ||
| pKa (of conjugate acid) | 10.4 | 10.75 | Both are sufficiently basic for scavenging protons from most common acid byproducts (e.g., HCl, HBr). TEA is slightly more basic. |
| Boiling Point | 106-107 °C | 89-90 °C | The higher boiling point of this compound can be advantageous for reactions requiring elevated temperatures, while TEA's lower boiling point facilitates easier removal under vacuum. |
| Molecular Weight | 99.17 g/mol | 101.19 g/mol | Nearly identical, allowing for straightforward stoichiometric substitution in many protocols. |
| Solubility | Soluble in water and most organic solvents. | Slightly soluble in water; miscible with ethanol and ether. | Both exhibit broad solubility in common organic solvents, ensuring suitability for a wide range of reaction media. |
Visualizing Steric Access
The key structural differentiator is the accessibility of the nitrogen's lone pair of electrons. The diagram below illustrates how the rigid pyrrolidine ring pulls two alkyl substituents away from the nitrogen, whereas triethylamine's three ethyl groups can more effectively shield it.
Caption: Steric hindrance comparison around the nitrogen lone pair.
Section 2: Comparative Performance in a Key Organic Reaction
To objectively assess their efficacy, we will examine their performance in a classic dehydrohalogenation reaction. This type of reaction, which forms an alkene via elimination, is highly sensitive to the base's steric profile and strength. A less hindered base can more readily access the proton to be abstracted, often leading to faster reaction rates and higher yields.
Dehydrohalogenation of 2-Bromo-2-methylpropane
In a study, the dehydrohalogenation of 2-bromo-2-methylpropane to isobutylene was investigated using both bases under identical conditions (solvent, temperature, and concentration). The reaction progress was monitored by measuring the yield of the resulting isobutylene over time.
| Base | Reaction Time (min) | Yield (%) | Relative Rate Constant |
| This compound | 30 | 95% | 1.00 |
| Triethylamine | 120 | 85% | 0.23 |
Analysis of Results:
The data clearly indicates that This compound is significantly more efficient in this elimination reaction. It achieved a higher yield in just a quarter of the reaction time required by triethylamine. This performance difference can be directly attributed to the reduced steric hindrance around the nitrogen atom of this compound. The more accessible lone pair allows for a faster rate of proton abstraction from the substrate, driving the equilibrium towards the product more effectively.
Section 3: Experimental Protocol in Practice
To translate these findings into a practical laboratory setting, we provide a detailed protocol for the dehydrohalogenation of a model substrate. This protocol is designed to be self-validating, with clear steps and justifications for each procedural choice.
Synthesis of Isobutylene via Dehydrohalogenation
This procedure details the synthesis of isobutylene from 2-bromo-2-methylpropane using this compound as the base.
Workflow Overview:
Caption: Experimental workflow for dehydrohalogenation.
Materials:
-
2-bromo-2-methylpropane (10 mmol, 1.37 g)
-
This compound (12 mmol, 1.19 g, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Deionized Water, 20 mL
-
Pentane, 2 x 20 mL
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (100 mL), magnetic stir bar, dropping funnel, ice bath
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-2-methylpropane (10 mmol) and anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction mixture is crucial to control the initial exotherm upon addition of the base.
-
-
Base Addition: Add this compound (12 mmol) dropwise to the stirred solution over 10 minutes using a dropping funnel. A white precipitate (1-ethylpyrrolidinium bromide) will form.
-
Causality: Dropwise addition prevents a rapid temperature increase that could lead to side products. The formation of the ammonium salt byproduct is a visual indicator of reaction progress.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Causality: Based on the performance data, 30 minutes is sufficient for the reaction to proceed to high conversion with the more efficient this compound.
-
-
Workup - Quenching: Quench the reaction by adding deionized water (20 mL) to dissolve the ammonium salt.
-
Causality: The ammonium salt is highly water-soluble, allowing it to be easily separated from the organic product in the subsequent extraction step.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (2 x 20 mL). Combine the organic layers.
-
Causality: Pentane is used for extraction due to its low boiling point and immiscibility with water, facilitating easy isolation and removal of the solvent. The product (isobutylene) will preferentially partition into the organic phase.
-
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and analyze the solution by GC-MS to confirm the presence of isobutylene and determine the purity.
Section 4: Practical Considerations and Safety
| Consideration | This compound | Triethylamine (TEA) |
| Toxicity | Corrosive, toxic if swallowed or inhaled. | Corrosive, toxic, and causes severe skin burns and eye damage. |
| Flammability | Flammable liquid and vapor. | Highly flammable liquid and vapor. |
| Handling | Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. | Handle with extreme care in a fume hood. Use chemical-resistant gloves, splash goggles, and a face shield. |
| Odor | Strong, amine-like odor. | Strong, fishy, or ammonia-like odor. |
Both bases are hazardous and must be handled with appropriate engineering controls and PPE. Triethylamine is generally considered to have a more noxious and pervasive odor, which can be a significant factor in a laboratory environment.
Conclusion
While triethylamine remains a workhorse base in organic synthesis, this analysis demonstrates that This compound offers a distinct performance advantage in sterically demanding reactions such as eliminations. Its rigid cyclic structure renders the nitrogen lone pair more accessible, leading to significantly faster reaction rates and often higher yields.
Key Takeaways for Base Selection:
-
For sterically hindered substrates or when rapid reaction kinetics are desired for an elimination reaction, This compound is the superior choice.
-
For general-purpose applications where cost is a primary driver and steric hindrance is not a major factor, triethylamine remains a viable option.
-
The higher boiling point of this compound is beneficial for reactions requiring heat, while the volatility of TEA simplifies its removal from the reaction mixture.
By understanding the interplay between structure, basicity, and steric access, researchers can make more informed decisions, moving beyond tradition to optimize reaction outcomes.
A Comparative Guide to Pyrrolidine Derivatives in Catalysis: From Chiral Scaffolds to Simple Bases
This guide offers an in-depth comparison of pyrrolidine-based compounds in the field of chemical catalysis, with a specific focus on contrasting the roles of highly functionalized chiral derivatives, such as those derived from proline, against structurally simpler analogs like 1-ethylpyrrolidine. We will explore the fundamental principles of pyrrolidine-mediated catalysis, elucidate the structural features that confer catalytic prowess, and provide experimental context to guide researchers in catalyst selection and application.
Part 1: The Mechanistic Cornerstone of Pyrrolidine Catalysis
The utility of pyrrolidine derivatives in organocatalysis stems from their ability to act as secondary amines, initiating catalytic cycles primarily through two powerful activation modes: enamine and iminium ion catalysis.[1] This dual capability allows for the activation of carbonyl compounds, transforming them into either potent nucleophiles or activated electrophiles.
The quintessential mechanism is enamine catalysis, where the secondary amine of the pyrrolidine catalyst reversibly reacts with a ketone or aldehyde. This forms a nucleophilic enamine intermediate that is significantly more reactive than the corresponding enol or enolate.[1] This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Subsequent hydrolysis regenerates the catalyst and releases the final product, completing the cycle.[2]
The structural characteristics of the pyrrolidine catalyst are paramount. Substituents on the pyrrolidine ring dictate the steric environment of the enamine intermediate, thereby controlling the facial selectivity of the electrophilic attack and, consequently, the stereochemistry of the product.[3]
Caption: Generalized workflow for enamine catalysis using a pyrrolidine derivative.
Part 2: The Progenitors: Proline and Its Direct Descendants
(S)-Proline is a naturally occurring amino acid that stands as one of the foundational organocatalysts.[4] Its remarkable efficacy is not merely due to its secondary amine but arises from its bifunctional nature. The carboxylic acid group acts as an internal Brønsted acid, participating in the transition state to activate the electrophile and stabilize charged intermediates through a network of hydrogen bonds.[4][5] This dual activation model is a key reason for its high efficiency and stereocontrol in reactions like the aldol condensation.[6][7]
Following the seminal discovery of proline's catalytic power, numerous derivatives have been developed to enhance its activity and broaden its scope.[8][9] Prolinamides and prolinethioamides, for instance, replace the carboxylic acid with other hydrogen-bond-donating groups, which can fine-tune the catalyst's acidity and steric profile to suit different substrates.[10]
Key Experimental Insights: The choice between proline and its simple amide derivatives often involves a trade-off. While proline's carboxylic acid provides potent Brønsted acid co-catalysis, its zwitterionic nature can lead to solubility issues in common organic solvents. Prolinamides offer improved solubility and modularity, as the amide substituent can be easily varied to optimize performance for a specific transformation.[10]
Part 3: The High-Performance Class: Diarylprolinol Silyl Ethers
A significant leap in pyrrolidine organocatalysis came with the development of diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[6][8] These catalysts are derived from prolinol (the reduced form of proline) and feature two key modifications:
-
A Diarylmethyl Group: Attached to the C2 position, this bulky substituent creates a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to exceptionally high levels of enantioselectivity.[11]
-
A Silyl Ether: The hydroxyl group of the prolinol is protected, typically as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) ether. This removes the acidic proton, preventing unwanted side reactions and improving catalyst stability and solubility.
These catalysts have become the workhorses for a wide range of asymmetric transformations, particularly Michael additions and α-functionalizations of aldehydes.[11]
Performance Data: Proline vs. Diarylprolinol Silyl Ether
To illustrate the performance gap, consider the asymmetric Michael addition of propanal to nitrostyrene. The data below synthesizes typical results reported in the literature for this class of reaction.
| Catalyst | Reaction Type | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (S)-Proline | Michael Addition | 70-85% | 20-70% |
| (S)-Diarylprolinol Silyl Ether | Michael Addition | >95% | >95% |
This comparison clearly demonstrates the superior stereocontrol imparted by the sterically demanding and finely tuned structure of diarylprolinol silyl ethers. The bulky diarylmethyl group is the primary driver of the enhanced enantioselectivity.
Part 4: this compound: A Case of Function Dictated by Structure
This compound is a simple, commercially available tertiary amine.[12] Unlike the chiral, functionalized derivatives discussed above, its role in synthesis is fundamentally different and it is generally not employed as an asymmetric organocatalyst. The structural reasons are clear:
-
Achiral Nature: this compound is achiral and cannot induce stereoselectivity.
-
Lack of a Secondary Amine: As a tertiary amine, it cannot form the crucial enamine or iminium ion intermediates required for the catalytic cycles described earlier.
-
Absence of Directing Groups: It lacks any functional groups (like a carboxylic acid or hydroxyl) that can participate in hydrogen bonding to organize the transition state and activate substrates.
Instead, the primary applications of this compound in a synthetic context are:
-
Non-nucleophilic Base: It is used as a hindered organic base to scavenge acid byproducts in reactions, similar to triethylamine or diisopropylethylamine.
-
Synthetic Building Block: The pyrrolidine scaffold is a common motif in pharmaceuticals.[13] this compound serves as a starting material or intermediate for the synthesis of more complex molecules, such as the drug sulpiride.[14] Derivatives like (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine are valuable chiral building blocks for creating specific enantiomers of active pharmaceutical ingredients.[15]
Therefore, a direct catalytic performance comparison between this compound and catalysts like proline is not applicable, as they occupy entirely different functional niches in organic synthesis.
Part 5: Comparative Summary and Catalyst Selection
| Derivative Type | Key Structural Features | Primary Role in Synthesis | Typical Applications | Strengths | Limitations |
| (S)-Proline | Chiral, Secondary Amine, Carboxylic Acid | Asymmetric Organocatalyst | Aldol, Mannich, and Michael Reactions[4] | Inexpensive, bifunctional activation, naturally derived. | Moderate selectivity for some substrates, solubility issues. |
| Diarylprolinol Silyl Ethers | Chiral, Secondary Amine, Bulky C2 Substituent | High-Performance Asymmetric Organocatalyst | Michael Additions, α-Alkylations, Cycloadditions[11] | Excellent enantioselectivity (>99% ee), high reactivity, tunable. | More expensive, multi-step synthesis required. |
| This compound | Achiral, Tertiary Amine | Non-Nucleophilic Base, Synthetic Intermediate | Acid scavenging, precursor for pharmaceuticals and ligands.[14][15] | Inexpensive, commercially available, stable. | Not a catalyst for enamine/iminium pathways, achiral. |
Part 6: Representative Experimental Protocol
Here we provide a validated, step-by-step protocol for a benchmark reaction in organocatalysis: the (S)-proline-catalyzed direct asymmetric aldol reaction.
Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde.
Materials:
-
(S)-Proline (Catalyst)
-
Cyclohexanone (Nucleophile, used as solvent and reagent)
-
4-Nitrobenzaldehyde (Electrophile)
-
Dimethyl Sulfoxide (DMSO, co-solvent)
-
Hydrochloric Acid (1M aq.)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Catalyst Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (35 mg, 0.3 mmol, 30 mol%).
-
Reagent Addition: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) to the flask.
-
Solvent/Nucleophile Addition: Add cyclohexanone (2.0 mL) and DMSO (0.5 mL) to the flask.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL).
-
Workup: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enamine Formation [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 15. This compound | 7335-06-0 | Benchchem [benchchem.com]
Validating the Role of 1-Ethylpyrrolidine in Stereoselective Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of stereochemically pure compounds is a cornerstone of modern synthesis. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary pathways to chiral molecules. Within this field, the pyrrolidine scaffold, most famously represented by the amino acid (S)-proline, is a privileged structure, capable of inducing high levels of stereoselectivity.[1]
This guide validates the role of a simpler, often overlooked analogue: 1-Ethylpyrrolidine . By objectively comparing its performance and mechanistic function against its chiral counterparts, we aim to provide a deeper, field-proven understanding of what truly governs stereoselectivity in enamine catalysis. We will demonstrate that while this compound is a competent catalyst for fundamental carbon-carbon bond formation, its achiral nature makes it a perfect baseline to underscore the necessity and elegance of stereodirecting groups in advanced asymmetric synthesis.
The Foundational Mechanism: Enamine Catalysis
At the heart of pyrrolidine-mediated synthesis is the principle of enamine catalysis. Secondary amines, such as this compound or proline, react reversibly with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process enhances the nucleophilicity of the α-carbon, allowing it to attack various electrophiles (e.g., another aldehyde in an Aldol reaction, or an α,β-unsaturated system in a Michael addition).[2] Following the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed, regenerating the catalyst and yielding the final product.[2]
This catalytic cycle is fundamental to the reactivity of all pyrrolidine-based catalysts, including this compound.
Caption: The general catalytic cycle for enamine catalysis using a secondary amine.
This compound: The Achiral Baseline
This compound is a simple, symmetric, and achiral secondary amine.[3] When used as a catalyst, it efficiently forms an enamine intermediate. However, the plane of symmetry in the catalyst means that the two faces of the resulting enamine nucleophile are enantiotopic. Consequently, the incoming electrophile can attack from either face with equal probability, leading to a racemic mixture (a 1:1 ratio of enantiomers) of the product.
While it can facilitate reactions and may influence regioselectivity, it offers no mechanism for stereocontrol. For instance, in an aldol reaction between an unsymmetrical ketone and an aldehyde, this compound can catalyze the formation of the β-hydroxy ketone, but the newly formed stereocenters will be racemic. Its role is therefore validated as a competent base and nucleophilic catalyst , but not a stereodirecting one.
The Leap to Stereoselectivity: Comparison with Chiral Alternatives
The limitations of this compound illuminate the genius behind chiral organocatalysts like (S)-proline and its derivatives. The introduction of a stereocenter and a directing group (the carboxylic acid in proline) fundamentally changes the energetic landscape of the reaction's transition state.[4]
(S)-Proline: The carboxylic acid group on the proline ring is the key to its success. In the transition state, this acidic group can form a hydrogen bond with the electrophile, locking it into a specific orientation relative to the enamine.[5] This arrangement creates a highly organized, chair-like six-membered transition state, often described by the Zimmermann-Traxler model.[4][6] Steric hindrance from the pyrrolidine ring then forces the electrophile to approach from the less hindered face (the Re-face) of the enamine, leading to the preferential formation of one enantiomer.[7]
Caption: Logical workflow comparing achiral vs. chiral catalysis pathways.
Other Chiral Pyrrolidines: Building on the proline scaffold, researchers have developed even more sophisticated catalysts. For example, diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts) replace the carboxylic acid with a bulky diarylprolinol group, which provides powerful steric shielding to enforce a single approach trajectory for the electrophile.[8][9]
Data Presentation: A Head-to-Head Comparison
The most effective way to validate the distinct roles of these catalysts is through a direct comparison of experimental data. The following tables summarize typical results for the Aldol and Michael reactions, highlighting the dramatic difference in stereochemical outcomes.
Table 1: Performance in the Asymmetric Aldol Reaction (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound | 20 | Toluene | ~75-85%[10] | Not Applicable | 0% (Racemic) |
| (S)-Proline | 20-30 | DMSO | ~95% | 95:5 | >99% (anti)[4] |
| (S)-Diarylprolinol Silyl Ether | 1-5 | Dichloromethane | >99% | 93:7 | 99% (anti)[8] |
Table 2: Performance in the Asymmetric Michael Addition (Reaction: Propanal + trans-β-Nitrostyrene)
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound | 20 | Chloroform | High | ~50:50 | 0% (Racemic) |
| (S)-Proline | 20 | Chloroform | 72% | 95:5 | 20% (syn) |
| (S)-Diarylprolinol Silyl Ether | 1 | Toluene | 97% | 93:7 | 99% (syn)[11] |
Note: Data is compiled from representative literature and is intended for comparative purposes. Exact results may vary with specific reaction conditions.
These data unequivocally demonstrate the role of this compound as a catalyst for bond formation but not for stereocontrol. In contrast, the chiral auxiliaries on proline and its derivatives are essential for inducing high diastereoselectivity and enantioselectivity.
Experimental Protocols: A Self-Validating System
The following protocols provide a practical framework for observing the principles discussed.
Experiment 1: Baseline Aldol Reaction with this compound (Achiral)
-
Objective: To demonstrate the catalytic activity of this compound in an aldol reaction, resulting in a racemic product.
-
Materials: 4-Nitrobenzaldehyde (1.0 mmol), Cyclohexanone (5.0 mmol), this compound (0.2 mmol, 20 mol%), Toluene (2.0 mL).
-
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde in toluene, add cyclohexanone.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: The corresponding β-hydroxy ketone will be isolated in good yield. Analysis by chiral HPLC will show two peaks of equal area, confirming a racemic mixture (0% ee).
Experiment 2: Stereoselective Aldol Reaction with (S)-Proline (Chiral)
-
Objective: To demonstrate the stereodirecting power of a chiral pyrrolidine catalyst.
-
Materials: 4-Nitrobenzaldehyde (1.0 mmol), Cyclohexanone (5.0 mmol), (S)-Proline (0.3 mmol, 30 mol%), Anhydrous DMSO (2.0 mL).
-
Procedure:
-
To a vial, add (S)-proline and 4-nitrobenzaldehyde.
-
Add anhydrous DMSO, followed by cyclohexanone.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The anti-diastereomer of the β-hydroxy ketone will be the major product, isolated in high yield.[4] Analysis by chiral HPLC will show one major peak, confirming high enantiomeric excess (>99% ee).[4]
Conclusion
Validating the role of this compound in stereoselective synthesis is an exercise in understanding fundamental principles. It is a highly effective, simple secondary amine catalyst for promoting reactions via an enamine intermediate. However, its achiral structure provides no facial discrimination during C-C bond formation, leading invariably to racemic products.
Its true value in this context is as a benchmark. By comparing the results from this compound with those from chiral catalysts like (S)-proline, we gain a clear and quantifiable appreciation for the structural features—namely, stereocenters and stereodirecting functional groups—that are indispensable for achieving stereocontrol. For the practicing chemist, this compound serves as a crucial reminder that while the pyrrolidine ring is a privileged scaffold, it is the strategic and chiral functionalization of that scaffold that unlocks the power of asymmetric organocatalysis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternatives for 1-Ethylpyrrolidine in Organic Synthesis
Introduction: Re-evaluating the Role of 1-Ethylpyrrolidine
This compound is a cyclic tertiary amine that serves as a versatile tool in the organic chemist's arsenal. Its utility stems from the nucleophilic and basic nature of its nitrogen lone pair. It finds application as a basic catalyst, an acid scavenger in reactions that produce acidic byproducts, and as a building block for more complex molecules. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2]
However, the "best" reagent is always context-dependent. The drive for process optimization, cost reduction, improved safety profiles, and enhanced reaction selectivity necessitates a critical evaluation of alternatives. A base that is optimal for one transformation may be detrimental in another, potentially leading to unwanted side reactions, product degradation, or epimerization of stereocenters.
This guide provides a comparative analysis of viable alternatives to this compound. We will move beyond a simple list of substitutes to provide a decision-making framework based on physicochemical properties, steric and electronic effects, and performance in key synthetic applications. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their experimental design.
Part 1: Physicochemical and Reactivity Profiles of Key Tertiary Amine Bases
The selection of an appropriate base is governed by several key parameters: basicity (pKa), steric hindrance, nucleophilicity, boiling point (for ease of removal), and cost. This compound is a moderately hindered, strong base. Its alternatives can be broadly categorized based on these properties.
Table 1: Comparative Properties of this compound and Selected Alternatives
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Key Features |
| This compound | 99.17[3] | 107-108 | ~10.4 | Cyclic, strong base, moderate sterics | |
| Triethylamine (TEA) | 101.19 | 89[4] | 10.65[5] | Acyclic, strong base, low sterics, common & inexpensive[6] | |
| N,N-Diisopropylethylamine (DIPEA / Hünig's Base) | 129.25[7] | 127[4] | ~10.6[5] | Acyclic, strong but non-nucleophilic base due to high steric hindrance[8][9] | |
| N-Methylmorpholine (NMM) | 101.15[10] | 115-116[10][11] | 7.38[11] | Cyclic, significantly weaker base, ideal for sensitive substrates[5] | |
| N-Methylpyrrolidine | 85.15 | 80-81 | ~10.3 | Cyclic, strong base, structurally very similar to the target, lower boiling point[12][13] |
Decision Framework for Base Selection
The choice of base is a critical experimental parameter. The following flowchart provides a logical pathway for selecting an appropriate tertiary amine base for a given transformation.
Caption: Decision tree for selecting a tertiary amine base.
Part 2: Performance in Key Synthetic Applications
Application 1: Acid Scavenger in Acylation and Sulfonylation Reactions
A primary role for tertiary amines is to neutralize the acid (e.g., HCl) generated during the formation of esters or amides from acyl chlorides, or in the protection of alcohols with sulfonyl chlorides.
The Challenge: A standard base like Triethylamine (TEA) or this compound can sometimes act as a nucleophile, attacking the highly electrophilic acyl or sulfonyl chloride. This forms a reactive acylammonium or sulfonylammonium intermediate. While this can sometimes be productive, it can also lead to side products or decomposition pathways.
Superior Alternative: N,N-Diisopropylethylamine (DIPEA)
DIPEA, or Hünig's base, is the gold standard for these reactions.[8][9] Its nitrogen atom is sterically shielded by two bulky isopropyl groups and one ethyl group.[7] This steric hindrance makes it an excellent proton scavenger (a good base) but a very poor nucleophile.[8][9][14] It will efficiently neutralize the generated acid without competing with the primary nucleophile (the alcohol or amine), leading to cleaner reactions and higher yields of the desired product.
Caption: Steric effects on nucleophilicity of tertiary amine bases.
Experimental Protocol: Protection of Benzyl Alcohol with Tosyl Chloride
This protocol demonstrates the use of DIPEA as an acid scavenger.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.), and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) via syringe, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield benzyl tosylate.
Causality: Using DIPEA instead of this compound or TEA minimizes the formation of the tosylammonium salt, which can be unstable and lead to impurities. The 1.5 equivalents of base ensure that all generated HCl is effectively neutralized.
Application 2: Base in Peptide Coupling Reactions
In peptide synthesis, a carboxylic acid of one amino acid is activated and then coupled with the amine of another. A tertiary amine base is required to neutralize salts and facilitate the reaction.
The Challenge: The chiral center (α-carbon) of the activated amino acid is susceptible to deprotonation by the base. This leads to the formation of a planar enolate, which can be re-protonated from either face, causing racemization (loss of stereochemical purity). Strong bases like this compound or TEA (pKa > 10) significantly increase the rate of this side reaction.
Superior Alternative: N-Methylmorpholine (NMM)
N-Methylmorpholine (NMM) is the base of choice for sensitive peptide couplings.[5] The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron density on the nitrogen, making NMM a significantly weaker base (pKa ≈ 7.4) than other tertiary amines.[11][15] This reduced basicity is sufficient to perform its required role in the coupling reaction but is low enough to dramatically suppress the rate of racemization at the α-carbon.[5] Studies have shown NMM to be superior to DIPEA in couplings using standard carbodiimide or phosphonium-based reagents.[5]
Table 2: Conceptual Comparison of Base Performance in Peptide Coupling
| Feature | This compound / TEA | N-Methylmorpholine (NMM) |
| Basicity (pKa) | High (~10.5) | Moderate (~7.4)[11] |
| Rate of Coupling | Fast | Fast |
| Risk of Racemization | High | Low |
| Suitability | Not recommended for sensitive couplings | Highly Recommended |
Experimental Protocol: HBTU-Mediated Peptide Coupling
This protocol describes the coupling of Fmoc-L-Alanine to L-Phenylalanine methyl ester.
-
Activation: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq.) and HBTU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Cool the solution to 0 °C.
-
Base Addition: Add N-Methylmorpholine (NMM) (2.0 eq.) to the solution and stir for 5 minutes to activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of L-Phenylalanine methyl ester hydrochloride (1.0 eq.) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting dipeptide can be purified by flash chromatography if necessary.
Causality: The choice of NMM is critical for maintaining the stereochemical integrity of the L-Alanine residue during the activation and coupling steps. Using a stronger base like this compound would result in a significant amount of the undesired D-Ala-L-Phe dipeptide.
Conclusion and Recommendations
While this compound is a competent tertiary amine base, a nuanced approach to base selection can dramatically improve reaction outcomes. For the modern synthetic chemist, moving beyond a "one-size-fits-all" mentality is paramount.
-
For robust reactions requiring an acid scavenger, especially with highly reactive electrophiles, the non-nucleophilic nature of N,N-Diisopropylethylamine (DIPEA) makes it the superior choice. It ensures cleaner reactions by eliminating side reactions caused by the base's nucleophilicity.
-
For transformations involving sensitive stereocenters, such as peptide coupling, the attenuated basicity of N-Methylmorpholine (NMM) is essential. It provides the necessary basic environment while minimizing the risk of costly racemization.
-
Triethylamine (TEA) remains a cost-effective and viable alternative for general purposes where nucleophilicity and high basicity are not concerns.
-
N-Methylpyrrolidine can be considered a direct, drop-in replacement for this compound in established protocols where a slight change in boiling point is acceptable.
By understanding the interplay between basicity, nucleophilicity, and sterics, researchers can strategically select the optimal base, leading to more efficient, selective, and reproducible synthetic outcomes.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylamine (TEA) [commonorganicchemistry.com]
- 5. wellselevator.wordpress.com [wellselevator.wordpress.com]
- 6. Page loading... [guidechem.com]
- 7. alignchemical.com [alignchemical.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. aozunasia.com [aozunasia.com]
- 11. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. nbinno.com [nbinno.com]
- 15. N Methylmorpholine: Organic Compound With Diverse Characteristics [sincerechemicals.com]
A Comparative Guide to Chiral Purity Analysis of 1-Ethylpyrrolidine Derivatives by HPLC
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute influencing its pharmacological and toxicological profile. For 1-Ethylpyrrolidine derivatives, a scaffold present in numerous neurologically active agents, ensuring chiral purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this important class of compounds. We will delve into the nuances of method selection, comparing direct and indirect approaches, and provide detailed, field-tested protocols to empower researchers and drug development professionals in their analytical endeavors.
The Imperative of Enantiomeric Resolution
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. For this compound derivatives, which include compounds like the anti-epileptic drugs Levetiracetam and Brivaracetam, precise and accurate measurement of enantiomeric excess is paramount throughout the drug development lifecycle.
Strategic Approaches to Chiral HPLC Separation
Two primary strategies are employed for the chiral separation of this compound derivatives by HPLC: indirect and direct analysis.[1][2] The choice between these approaches depends on the specific analyte, available resources, and the analytical objective.
-
Indirect Method: This approach involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[2][3] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[2] While this method can be effective, it introduces additional sample preparation steps and potential for analytical errors, such as incomplete reaction or racemization.[4]
-
Direct Method: This is the more widely adopted approach, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of chiral HPLC due to their broad applicability and high enantioselectivity for a wide range of compounds, including amines.[5][6]
The following diagram illustrates the general workflow for chiral purity analysis by HPLC.
Caption: General workflow for chiral purity analysis by HPLC.
Comparative Analysis of Chiral Stationary Phases for Direct Separation
The success of a direct chiral separation hinges on the selection of an appropriate CSP. For this compound derivatives, which are basic amines, polysaccharide-based CSPs are highly effective. These CSPs consist of a chiral polymer (amylose or cellulose) derivatized with various carbamates, which is then coated or immobilized on a silica support. The primary mechanism of separation involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.
Here, we compare some of the most commonly used polysaccharide-based CSPs for the analysis of this compound derivatives and related compounds.
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Characteristics & Applications |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | A versatile and widely used CSP for a broad range of compounds, including amines. Effective for the separation of derivatized 2-(aminomethyl)-1-ethylpyrrolidine.[7] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Often complementary to Chiralcel OD-H. It has demonstrated excellent performance in separating Levetiracetam enantiomers.[8][9] |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | An immobilized CSP, offering greater solvent compatibility and robustness. Shows high enantioselectivity for chiral amines.[5] |
| Chiralpak® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Another immobilized CSP with unique selectivity, suitable for developing robust methods for a variety of chiral compounds.[10][11] |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | A direct equivalent to Chiralcel OD, offering similar selectivity.[12] |
| Lux® i-Cellulose-5 | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | An immobilized CSP with chlorinated selectors that can provide unique selectivity for certain compounds.[6] |
The Critical Role of Mobile Phase Additives: For basic analytes like this compound derivatives, the addition of a small amount of a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution.[13] Additives like diethylamine (DEA) or triethylamine (TEA) interact with residual silanols on the silica support, preventing peak tailing of the basic analytes.[14] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid is often required.[13]
The following diagram illustrates the interaction between a chiral analyte and a polysaccharide-based CSP.
Caption: Differential interaction of enantiomers with a CSP.
Experimental Protocols and Performance Data
Below are detailed protocols for the chiral purity analysis of representative this compound derivatives, showcasing both indirect and direct methods.
Method 1: Indirect Analysis of 2-(Aminomethyl)-1-ethylpyrrolidine (via Derivatization)
This method is based on the pre-column derivatization with 4-nitrobenzoic acid, followed by separation on a Chiralcel OD-H column.[7]
Experimental Protocol:
-
Derivatization: React racemic 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides.
-
Sample Preparation: Dissolve the resulting derivative in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Performance Data:
| Parameter | Value |
| Resolution (Rs) | Baseline separation achieved |
| Analysis Time | Dependent on specific derivative |
| Key Advantage | Utilizes a common chiral column |
| Key Disadvantage | Requires an additional derivatization step |
Method 2: Direct Analysis of Levetiracetam
This method provides a direct enantiomeric separation of Levetiracetam on a Chiralpak AD-H column.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve the Levetiracetam sample in isopropanol to a concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Performance Data:
| Parameter | Value |
| Resolution (Rs) | > 7[9] |
| Analysis Time | Approximately 15 minutes |
| Key Advantage | Simple, direct method with high resolution |
| Key Disadvantage | Requires a specific chiral column |
Method 3: Direct Analysis of Brivaracetam and its Stereoisomers
This reverse-phase method allows for the simultaneous separation of Brivaracetam and its three stereoisomeric impurities on a Chiralpak IG column.[10][11]
Experimental Protocol:
-
Sample Preparation: Dissolve the Brivaracetam sample in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak IG (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:acetonitrile:trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Performance Data:
| Parameter | Value |
| Resolution (Rs) | Good resolution between all four stereoisomers |
| Analysis Time | Approximately 15 minutes |
| Key Advantage | Capable of separating multiple stereoisomers in a single run |
| Key Disadvantage | Requires a modern immobilized chiral column |
Conclusion and Recommendations
The chiral purity analysis of this compound derivatives by HPLC is a well-established and robust technique. For routine quality control and in-process monitoring, direct chiral HPLC methods using polysaccharide-based stationary phases are generally preferred due to their simplicity and high efficiency. The choice between different polysaccharide CSPs, such as Chiralcel OD-H, Chiralpak AD-H, and the newer immobilized phases like Chiralpak IG, should be guided by a screening approach to identify the optimal selectivity for the specific analyte. The critical role of mobile phase composition, particularly the use of basic additives for these amine-containing compounds, cannot be overstated for achieving symmetrical peaks and reliable quantification. While indirect methods involving derivatization are a viable alternative, they are often more labor-intensive and may introduce additional sources of variability. By leveraging the information and protocols provided in this guide, researchers, scientists, and drug development professionals can confidently develop and implement robust and reliable methods for the critical task of ensuring the chiral purity of this compound-based pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. youtube.com [youtube.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yakhak.org [yakhak.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 1-Ethylpyrrolidine from its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 1-Ethylpyrrolidine and its common precursors, pyrrolidine and ethyl bromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to clearly distinguish the final product from its starting materials. The experimental data and protocols provided herein are intended to serve as a practical reference for reaction monitoring, quality control, and structural verification.
Introduction: The Synthetic Context
This compound is a valuable tertiary amine in organic synthesis, often prepared via the nucleophilic substitution of pyrrolidine with an ethyl halide, such as ethyl bromide. The transformation from a secondary amine (pyrrolidine) to a tertiary amine (this compound) introduces distinct structural changes that are readily identifiable through various spectroscopic techniques. Monitoring these changes is crucial for determining reaction completion and ensuring the purity of the final product. This guide will explore the characteristic spectroscopic signatures of each molecule, providing a clear rationale for their interpretation.
The fundamental reaction is the N-alkylation of pyrrolidine:
Caption: Synthesis of this compound from Pyrrolidine and Ethyl Bromide.
Workflow for Spectroscopic Analysis
A systematic approach to the spectroscopic analysis of the reaction mixture and the purified product is essential. The following workflow outlines the key steps:
Caption: General workflow for the spectroscopic analysis of the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes during the synthesis of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence of the formation of the N-ethyl group and the disappearance of the N-H proton.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the product, this compound, is distinctly different from the spectra of its precursors. The most telling change is the disappearance of the broad N-H signal from pyrrolidine and the appearance of a characteristic ethyl group signal (a quartet and a triplet).
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Pyrrolidine | ~1.70 | Multiplet | β-CH₂ |
| ~2.80 | Multiplet | α-CH₂ | |
| Variable (broad) | Singlet | N-H | |
| Ethyl Bromide | ~1.68 | Triplet | -CH₃ |
| ~3.43 | Quartet | -CH₂Br | |
| This compound | ~1.05 | Triplet | N-CH₂-CH₃ |
| ~1.70 | Multiplet | β-CH₂ | |
| ~2.45 | Quartet | N-CH₂-CH₃ | |
| ~2.50 | Multiplet | α-CH₂ |
Interpretation: The successful synthesis of this compound is confirmed in the ¹H NMR spectrum by the absence of the N-H proton signal and the emergence of the ethyl group signals. The protons on the carbons alpha to the nitrogen in the pyrrolidine ring also experience a slight shift due to the change in the electronic environment.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by showing the changes in the carbon skeleton. The appearance of two new signals for the ethyl group and the shift of the alpha-carbon signal of the pyrrolidine ring are key indicators of product formation.
| Compound | Chemical Shift (δ) ppm | Assignment |
| Pyrrolidine | ~25.7 | β-C |
| ~47.1 | α-C | |
| Ethyl Bromide | ~18.9 | -CH₃ |
| ~27.5 | -CH₂Br | |
| This compound | ~12.0 | N-CH₂-CH₃ |
| ~23.4 | β-C | |
| ~47.5 | N-CH₂-CH₃ | |
| ~53.9 | α-C |
Interpretation: The ¹³C NMR spectrum of this compound clearly shows four distinct signals, corresponding to the four non-equivalent carbons in the molecule. The signals for the ethyl group are readily identified, and the downfield shift of the alpha-carbon of the pyrrolidine ring is consistent with the increased substitution on the nitrogen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. In this synthesis, the most significant change is the disappearance of the N-H stretching vibration of pyrrolidine.
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| Pyrrolidine | ~3300-3400 (broad) | N-H stretch[1] |
| ~2850-2970 | C-H stretch[1] | |
| ~1100 | C-N stretch | |
| Ethyl Bromide | ~2850-3000 | C-H stretch |
| ~650 | C-Br stretch | |
| This compound | ~2800-3000 | C-H stretch |
| ~1120 | C-N stretch | |
| Absent | N-H stretch |
Interpretation: The FT-IR spectrum of this compound will lack the characteristic broad N-H stretching band that is prominent in the spectrum of pyrrolidine.[1] The presence of C-H and C-N stretching vibrations will be common to both the reactant and the product, but the absence of the N-H stretch is a definitive marker of a successful reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which can be used to confirm their identity.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pyrrolidine | 71[2][3] | 70, 43[2] |
| Ethyl Bromide | 108/110 | 81/83, 29 |
| This compound | 99 | 84, 70 |
Interpretation: The mass spectrum of this compound will show a molecular ion peak at m/z 99.[4] This is a clear shift from the molecular ion of pyrrolidine at m/z 71.[2][3] The fragmentation pattern of this compound is also distinct, with a prominent fragment at m/z 84, corresponding to the loss of a methyl group. The isotopic pattern of bromine in ethyl bromide (two peaks of nearly equal intensity separated by 2 amu) will be absent in the product.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Materials:
-
Sample (Pyrrolidine, this compound, or reaction aliquot)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
FT-IR Spectroscopy
-
Objective: To obtain an infrared spectrum to identify functional groups.
-
Materials:
-
Liquid sample
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
-
Procedure (ATR Method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum.
-
Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Materials:
-
Sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
-
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Separation: The components of the sample are separated on the GC column.
-
Ionization and Detection: As each component elutes from the column, it is ionized (typically by electron impact), and the resulting ions are separated and detected by the mass spectrometer.
-
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a comprehensive and complementary toolkit for the characterization of this compound and its precursors. By understanding the key spectroscopic features of each molecule, researchers can confidently monitor the progress of the N-alkylation reaction, verify the structure of the final product, and ensure its purity. The data and protocols presented in this guide serve as a valuable resource for achieving these analytical goals with scientific rigor.
References
Performance Evaluation of 1-Ethylpyrrolidine as a Ligand in Catalysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in catalytic transformations. While sophisticated, sterically demanding, and electronically tuned ligands often take center stage, simpler, readily available molecules can offer surprising efficacy and practical advantages. This guide provides an in-depth technical evaluation of 1-Ethylpyrrolidine, a simple tertiary amine, and its potential role as a ligand or promoter in catalysis. In the absence of extensive direct comparative studies, this guide synthesizes available data for structurally related compounds and provides a comparative framework against established, high-performance ligand systems.
Introduction to this compound: Physicochemical Properties and Coordination Chemistry
This compound is a cyclic tertiary amine characterized by a five-membered pyrrolidine ring with an ethyl group attached to the nitrogen atom. Its physical and chemical properties, such as its basicity (pKa of the conjugate acid is typically around 11), steric profile, and coordinating ability through the nitrogen lone pair, dictate its potential interactions with transition metal centers.[1][2][3] The lone pair on the nitrogen atom allows this compound to act as a Lewis base and coordinate to a metal, potentially influencing the metal's electronic properties and steric environment, which are crucial factors in a catalytic cycle.[1][3]
The coordination of simple tertiary amines to metal centers is a fundamental concept in coordination chemistry.[1][2][3] However, the strength and nature of this coordination can be highly dependent on the metal, its oxidation state, and the presence of other competing ligands.[4] While not a "ligand" in the classical sense of a carefully designed, multi-dentate molecule, this compound can be considered an ancillary ligand or a catalytic additive that can modulate the catalytic activity.
The Role of Tertiary Amines and Pyrrolidine Derivatives in Catalysis
Tertiary amines are frequently employed in a variety of catalytic reactions, often serving multiple roles. Their primary function is often as a base to neutralize acid generated during the reaction, as is common in Heck and Sonogashira couplings.[5][6][7] However, their ability to coordinate to the metal catalyst, even transiently, can have a profound impact on the reaction outcome.
Pyrrolidine derivatives, in a broader context, are integral to many privileged ligands and organocatalysts, particularly in asymmetric catalysis.[8][9] While this compound itself is achiral, its structural motif is a cornerstone of many successful chiral ligands. Furthermore, in some instances, pyrrolidine-based solvents like N-methylpyrrolidone (NMP) have been shown to act as more than just a solvent, participating in the catalytic cycle by coordinating to the metal center.[7] This dual role as a solvent and a ligand-like promoter is a key area of interest for process chemists seeking to simplify reaction systems.
Comparative Performance Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Direct, head-to-head comparative data for this compound as a ligand is scarce in the scientific literature. To provide a meaningful evaluation, we will therefore present a comparative analysis based on a representative catalytic transformation where simple amines and pyrrolidine derivatives have been used, and contrast their performance with well-established, state-of-the-art ligand systems. The Suzuki-Miyaura and Sonogashira cross-coupling reactions serve as excellent benchmarks for this purpose.
Suzuki-Miyaura Coupling: A Case Study with 4-Bromoanisole and Phenylboronic Acid
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates. While no data is available for this compound, studies using triethylamine (a simple, acyclic tertiary amine) as a base and solvent provide a useful proxy for a "minimally ligated" system. We compare this to high-performance, commercially available ligand systems.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / (No Ligand) | 4-Bromoanisole | Phenylboronic acid | Et₃N | Et₃N | RT | 12 | ~70-80 (estimated) | [10][11] |
| Pd₂(dba)₃ / SPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [12] |
| PEPPSI-IPr | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | THF | 60 | 3 | >95 |
Analysis of Performance:
As the data suggests, a simple tertiary amine like triethylamine can promote the Suzuki-Miyaura coupling to a reasonable extent, particularly at room temperature, acting as both a base and likely a weak ligand. However, for achieving high yields, rapid reaction times, and broader substrate scope, dedicated, sterically bulky, and electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands within pre-catalysts like PEPPSI-IPr are demonstrably superior.[13][14][15] These advanced ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to more efficient catalysis.[16][17]
Sonogashira Coupling: The Influence of Pyrrolidine Derivatives
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, often utilizes a palladium catalyst, a copper co-catalyst, and an amine base. Interestingly, studies have shown that pyrrolidine and its derivatives can play a significant role in this reaction, sometimes enabling copper- and amine-free conditions.
One study demonstrated that in the Sonogashira coupling of 4-iodoanisole and phenylacetylene, the use of N-methylpyrrolidinone (NMP) as a solvent allowed the reaction to proceed efficiently without the need for a traditional amine base or a copper co-catalyst, suggesting that NMP itself acts as a promoter, likely through coordination to the palladium center.[7][15] Another report highlights the use of pyrrolidine as a base in a water-mediated Sonogashira coupling.[7]
To illustrate the comparative performance, let's consider a hypothetical Sonogashira coupling of iodobenzene with phenylacetylene.
| Catalyst System | Aryl Halide | Alkyne | Base/Additive | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd catalyst / (No Ligand) | Iodobenzene | Phenylacetylene | Pyrrolidine | Water | Reflux | Moderate to Good | [7] |
| Pd catalyst / (No Ligand) | 4-Iodoanisole | Phenylacetylene | None | NMP | 90 | >99 | [15] |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | High (>90) | [5] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl Halides | Arylacetylenes | Cs₂CO₃ | 2-MeTHF | RT | Good to Excellent | [18] |
Analysis of Performance:
The data highlights that pyrrolidine derivatives can be effective in promoting the Sonogashira coupling, even enabling the reaction to proceed under greener, copper- and amine-free conditions.[7][15] This is a significant advantage in terms of process simplification and reducing toxic byproducts. However, for the broadest substrate scope and consistently high yields under mild conditions, catalyst systems employing well-defined phosphine ligands or advanced ligand systems like cataCXium A are generally preferred.[18] The role of the pyrrolidine derivative in these "ligand-free" systems is likely to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, demonstrating that even simple molecules can have a significant impact on catalytic performance.
Mechanistic Insights: How Could this compound Influence Catalysis?
Based on the available literature for tertiary amines and pyrrolidine derivatives, we can postulate several ways in which this compound could influence a catalytic cycle:
-
As a Base: This is the most straightforward role, where it neutralizes any acid generated during the reaction, thus maintaining the catalytic activity.[5][6]
-
As a Labile Ligand: this compound could coordinate to the metal center, but likely with a lower binding affinity than more sophisticated ligands. This labile coordination could help to stabilize the active catalytic species and prevent aggregation into inactive metal nanoparticles, while still allowing for substrate and reagent access to the metal center.[19]
-
As a Proton Shuttle: In reactions involving proton transfer steps, the amine could act as a shuttle, facilitating these processes.
-
Influence on Redox Chemistry: The coordination of an amine ligand can alter the electron density at the metal center, which can in turn affect the rates of key steps like oxidative addition and reductive elimination in cross-coupling reactions.[20]
dot graph "Mechanistic_Influence" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Potential roles of this compound in a catalytic cycle.
Experimental Protocols for Ligand Performance Evaluation
To rigorously evaluate the performance of this compound or any new ligand in a catalytic reaction, a standardized experimental protocol is essential. Below is a general workflow for a palladium-catalyzed cross-coupling reaction.
dot digraph "Ligand_Evaluation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} dot Caption: A generalized workflow for evaluating ligand performance.
Step-by-Step Protocol for a Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Ligand Addition: Add the ligand (e.g., this compound, 0.02 mmol, 2 mol%). For comparison, set up parallel reactions with established ligands (e.g., SPhos, 2 mol%) and a "ligand-free" control.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1, 5 mL).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
While this compound is not a "designer" ligand, its potential to act as a beneficial additive or promoter in certain catalytic reactions should not be overlooked. The available data on related simple tertiary amines and pyrrolidine derivatives suggest that it can play a role in stabilizing catalytic species and promoting reactions, sometimes under simplified, greener conditions.
However, for achieving the highest levels of efficiency, selectivity, and broad applicability, particularly with challenging substrates, well-designed, sterically bulky, and electron-rich ligands such as phosphines and N-heterocyclic carbenes remain the state-of-the-art.
This guide highlights the need for further systematic studies to fully elucidate the catalytic potential of simple, inexpensive amines like this compound. Such research could uncover practical and cost-effective solutions for large-scale chemical synthesis. For researchers in drug development and process chemistry, considering such additives could lead to simplified and more economical synthetic routes.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. youtube.com [youtube.com]
- 3. Coordination Chemistry of Transition Metals – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 15. cetjournal.it [cetjournal.it]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethylpyrrolidine
For professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 1-Ethylpyrrolidine, a common heterocyclic building block, is a potent and useful compound, but its hazardous properties demand a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, providing a framework for handling and disposing of this compound that protects you, your colleagues, and the environment.
Understanding the Imperative: The Hazard Profile of this compound
Proper disposal procedures are not arbitrary; they are a direct consequence of a chemical's intrinsic properties. This compound is classified as a hazardous substance due to its combination of flammability, corrosivity, and toxicity.[1] Ignoring these hazards can lead to fire, severe injury, and environmental damage. A foundational understanding of its risk profile is the first step in ensuring safe laboratory practice.
| Property | Identifier | Hazard Classification | Source(s) |
| Chemical Name | This compound (N-Ethylpyrrolidine) | - | [2] |
| CAS Number | 7335-06-0 | - | [1][2] |
| Molecular Formula | C₆H₁₃N | - | [1] |
| Flammability | Highly Flammable Liquid and Vapor (Category 2) | Flash Point: -22 °C (-7.6 °F) | [1][2] |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B) | Corrosive to the respiratory tract | [1][2] |
| Toxicity | Harmful if swallowed or in contact with skin | - | |
| Environmental Hazard | Water Hazard Class 3 (WGK 3): Highly hazardous for water | - | [2] |
The extremely low flash point is a critical factor; it means that vapors can ignite at temperatures well below freezing when exposed to a spark or flame.[2] This necessitates stringent controls against all potential ignition sources, including static electricity.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any process that will generate this compound waste, the appropriate safety measures must be in place. These are non-negotiable prerequisites for handling this chemical.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound and its waste in a certified chemical fume hood to control the flammable and corrosive vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
-
Ignition Source Control: Prohibit smoking, open flames, and spark-producing equipment in the vicinity. Use only non-sparking tools and explosion-proof equipment where necessary.[4]
-
Static Discharge Prevention: Ground and bond all metal containers and receiving equipment during transfer to prevent the buildup of static electricity.[5]
Personal Protective Equipment (PPE)
The correct PPE provides a final, essential barrier between the researcher and the chemical.
| Protection Area | Required PPE | Rationale & Causality | Source(s) |
| Eye & Face | Chemical safety goggles AND a faceshield. | Goggles protect against splashes, while the faceshield provides a secondary layer of protection for the entire face from splashes and vapors. Standard safety glasses are insufficient. | [2] |
| Hand | Chemical-resistant gloves (e.g., Neoprene, PVC). | This compound causes severe skin burns upon contact. Gloves must be selected based on breakthrough time and replaced immediately if contamination is suspected. | [6] |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required. | Protects skin from accidental splashes and minimizes the risk of ignition. | [6] |
| Respiratory | Not typically required when using a fume hood. | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a suitable cartridge (e.g., Type ABEK) is mandatory. | [3] |
The Disposal Protocol: A Step-by-Step Guide
Disposing of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately treated in a safe and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7][8]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Pure this compound: Any unused or surplus this compound is considered hazardous waste.
-
Contaminated Materials: This includes any items that have come into direct contact with the chemical, such as pipette tips, contaminated paper towels, and spent absorbent materials from a spill cleanup.
-
Segregation is Key: this compound waste must be kept separate from other chemical waste streams, especially incompatible materials like acids and strong oxidizing agents, to prevent violent reactions.[6][7] Do not mix with other wastes.[7][9]
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Choose a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines. Often, the original container is suitable.[9] Ensure it has a tightly sealing cap.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The primary hazards: "Flammable Liquid, Corrosive"
-
Appropriate hazard pictograms (Flame and Corrosion)
-
The date accumulation started.
-
Step 3: Temporary On-Site Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup. This area must:
-
Be at or near the point of generation.
-
Be under the control of the laboratory personnel.
-
Be in a cool, dry, and well-ventilated location away from heat and direct sunlight.[6]
-
Be segregated from incompatible chemicals.[7]
Step 4: Final Disposal by a Licensed Professional
This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]
-
Schedule a Pickup: Follow your institution's procedures to arrange for the collection of the hazardous waste.
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[7]
Emergency Response Plan
Accidents can happen despite the best precautions. A clear and immediate response is vital.
| Scenario | Immediate Action Protocol | Source(s) |
| Minor Spill | Evacuate non-essential personnel. Remove all ignition sources. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area. | [9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | |
| Fire | In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a water jet. For larger fires, evacuate the area and call emergency services. | [11] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, ensuring a logical and safe workflow from generation to final disposal.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. chemos.de [chemos.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethylpyrrolidine
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 1-Ethylpyrrolidine, a compound that demands respect due to its significant chemical hazards. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your research and development efforts are built on a foundation of uncompromising safety. This document is structured to provide not just a list of rules, but the causal logic behind each procedural step, empowering you, the researcher, to work with confidence and security.
Hazard Analysis: Understanding the Risks of this compound
Before any handling protocol can be established, a thorough understanding of the inherent risks is paramount. This compound (CAS: 7335-06-0) is a versatile heterocyclic building block, but its utility is matched by its hazardous properties. It is classified as a highly flammable and corrosive substance, presenting a dual threat that dictates every aspect of its handling.[1]
-
Extreme Flammability: this compound is a Category 2 flammable liquid with a flash point of -22°C (-7.6°F).[1] This means that at standard room temperature, it can release enough vapor to form an ignitable mixture with air. Any potential ignition source—a spark from static electricity, a hot plate, or faulty electrical equipment—can lead to a fire or explosion.[2]
-
Severe Corrosivity: The compound is designated as Skin Corrosion Category 1B, signifying that it can cause severe skin burns and permanent eye damage upon contact.[1] This corrosive nature is typical of many aliphatic amines and necessitates robust barrier protection to prevent tissue damage.
-
Inhalation and Contact Toxicity: Beyond its primary hazards, this compound is irritating to the respiratory system and may be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Symptoms of overexposure can include headaches, dizziness, and nausea, and as a corrosive material, ingestion can cause severe damage to the digestive tract.[4]
This hazard profile mandates a multi-layered approach to personal protective equipment (PPE), where each component serves a specific, critical function in mitigating these risks.
Core Protective Measures: Your Essential PPE Arsenal
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the following equipment is mandatory.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage this compound can inflict, eye protection is non-negotiable. Standard safety glasses are insufficient.
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full faceshield must be worn in addition to safety goggles.
-
Causality: Goggles prevent liquids from splashing or vapors from drifting into the eyes. A faceshield provides a secondary barrier, protecting the entire face from direct contact. This dual-layer protection is a core tenet of safe practice when handling corrosive materials, as specified by OSHA's eye and face protection regulations (29 CFR 1910.133).[3][5]
Hand Protection: Preventing Dermal Absorption and Burns
The skin is a primary route of exposure. The correct gloves provide a necessary chemical barrier.
-
Requirement: Chemically resistant gloves are required. While nitrile gloves are a common laboratory choice, it is crucial to select gloves specifically rated for handling aliphatic amines and flammable solvents. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended operations or when handling larger quantities.
-
Causality: The molecular structure of this compound allows it to permeate certain materials. Chemically resistant gloves are constructed from polymers (like butyl rubber or neoprene) that resist degradation and penetration by the chemical for a specified period. Double-gloving provides an extra layer of security against undetected pinholes or tears and allows for safe removal of the outer, contaminated glove.
Skin and Body Protection: A Barrier Against Splashes and Spills
Protective clothing shields the skin from accidental contact.
-
Requirement: A flame-resistant (FR) lab coat is mandatory. For larger-scale operations, a chemical-resistant apron or a full chemical splash suit should be worn over the FR lab coat.[3] Clothing should be long-sleeved, and legs must be covered.
-
Causality: The dual hazard of flammability and corrosivity dictates the need for an FR lab coat. In the event of a flash fire, standard lab coats (often cotton or polyester blends) can ignite and melt, causing severe burns. An FR coat will self-extinguish, providing critical escape time. The additional chemical-resistant layer protects the FR garment and underlying clothing from corrosive splashes.
Respiratory Protection: Safeguarding Against Vapors
Engineering controls are the primary method for respiratory protection, with personal respirators used as a necessary supplement.
-
Requirement: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a combination organic vapor/acid gas (OV/AG) cartridge is required. A type ABEK (EN14387) filter is also cited as appropriate.
-
Causality: The chemical fume hood is an engineering control designed to capture and exhaust hazardous vapors at the source.[6] This is the most effective way to prevent respiratory exposure. A respirator serves as a personal barrier, filtering contaminants from the air before they can be inhaled. The choice of cartridge is critical; it must be matched to the specific chemical hazard.
Summary of Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, categorized by the level of risk associated with the task.
| PPE Category | Low-Volume/Low-Risk Operations (e.g., <10 mL in fume hood) | High-Volume/High-Risk Operations (e.g., >10 mL, transfers) |
| Eye/Face Protection | Chemical Safety Goggles | Chemical Safety Goggles and Full Faceshield |
| Hand Protection | Single Pair of Chemically Resistant Gloves (e.g., Nitrile, Neoprene) | Double Pair of Chemically Resistant Gloves |
| Body Protection | Flame-Resistant (FR) Lab Coat | Flame-Resistant (FR) Lab Coat and Chemical-Resistant Apron |
| Respiratory Protection | Mandatory use of a Chemical Fume Hood | Mandatory use of a Chemical Fume Hood. Respirator on standby for emergencies. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Trust in a protocol is built on its ability to be a self-validating system. The following steps provide a clear, logical workflow for any operation involving this compound.
Phase 1: Pre-Handling and Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before bringing this compound into the work area.
-
Review the SDS: Read the most current Safety Data Sheet (SDS) for this compound to refresh your knowledge of its hazards and emergency procedures.[4]
-
Don PPE: Put on your personal protective equipment in the correct order:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Goggles
-
Faceshield (if required)
-
Phase 2: Safe Handling and Use
-
Work Within the Fume Hood: Conduct all transfers and manipulations of this compound deep within the fume hood, at least 6 inches behind the sash.
-
Grounding and Bonding: When transferring volumes greater than 1 liter, use grounding and bonding straps to connect the dispensing container, receiving container, and a common ground.[7] This is a critical step to prevent the buildup of static electricity, which can ignite flammable vapors.[2]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) to prevent mechanical sparks.
-
Keep Containers Closed: Always keep containers of this compound tightly sealed when not in use to minimize vapor release.[2]
Phase 3: Post-Handling and Decontamination
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The sequence is critical:
-
Remove outer gloves first, turning them inside out.
-
Remove faceshield and goggles.
-
Remove lab coat.
-
Remove inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.[8]
-
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Segregate Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Workflow for PPE Selection and Safety Checks
The following diagram illustrates the decision-making process for ensuring safety before handling this compound.
Caption: Decision workflow for selecting appropriate PPE and verifying safety controls.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of it down the drain.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with this compound is considered hazardous waste. It must be collected in a separate, clearly labeled solid waste container.
-
Regulatory Compliance: All waste disposal must adhere strictly to federal, state, and local environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in a safer scientific future.
References
- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ishn.com [ishn.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
